Product packaging for 4-Bromo-3-phenyl-1H-pyrazole(Cat. No.:CAS No. 13808-65-6)

4-Bromo-3-phenyl-1H-pyrazole

Cat. No.: B076115
CAS No.: 13808-65-6
M. Wt: 223.07 g/mol
InChI Key: ZJFUSLGMGSYTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3-phenyl-1H-pyrazole is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted at the 3-position with a phenyl group and at the 4-position with a bromine atom, creating a privileged scaffold for the synthesis of more complex molecular architectures. The bromine substituent serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling rapid diversification to generate targeted compound libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B076115 4-Bromo-3-phenyl-1H-pyrazole CAS No. 13808-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFUSLGMGSYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415917
Record name 4-Bromo-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-65-6
Record name 4-Bromo-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13808-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-phenylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-3-phenyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document details a reliable two-step synthesis commencing with the formation of the 3-phenyl-1H-pyrazole precursor, followed by its regioselective bromination. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the efficient synthesis and characterization of the target molecule.

Core Synthesis Strategy

The most direct and widely applicable method for the synthesis of this compound involves a two-stage process:

  • Knorr Pyrazole Synthesis: The initial step is the construction of the pyrazole ring to form the precursor, 3-phenyl-1H-pyrazole. A common and efficient method for this is the reaction of an acetophenone derivative with a hydrazine. Specifically, the synthesis can be achieved through the reaction of acetophenone with a formamide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA), to generate an intermediate enaminone. This intermediate is then cyclized with hydrazine to yield 3-phenyl-1H-pyrazole.[1][2]

  • Regioselective Bromination: The second step involves the selective introduction of a bromine atom at the 4-position of the 3-phenyl-1H-pyrazole ring. Electrophilic aromatic substitution on the pyrazole ring is known to preferentially occur at the C4 position. N-Bromosuccinimide (NBS) is a commonly employed reagent for such regioselective brominations of aromatic heterocycles.[3][4]

Experimental Protocols

Part 1: Synthesis of 3-phenyl-1H-pyrazole

This procedure is adapted from the general method for the synthesis of pyrazoles from acetophenones via a flow chemistry approach, which can also be adapted to batch synthesis.[2]

Materials:

  • Acetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Enaminone Intermediate: In a suitable reaction vessel, acetophenone is reacted with two equivalents of DMF-DMA in DMF. The reaction mixture is heated to facilitate the condensation reaction, forming the intermediate enaminone. In a flow chemistry setup, this is achieved by passing the reactants through a heated coil. For a batch process, the mixture can be heated under reflux and the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Cyclization to form 3-phenyl-1H-pyrazole: To the solution containing the enaminone, three equivalents of hydrazine hydrate are added. The reaction mixture is then heated to induce cyclization. In a flow system, this is done in a second reactor in-line. In a batch process, the hydrazine hydrate is added to the reaction mixture, which is then heated under reflux until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water followed by a saturated sodium bicarbonate solution to neutralize any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure 3-phenyl-1H-pyrazole.

Part 2: Synthesis of this compound

This protocol is a generalized procedure for the regioselective bromination of an aromatic heterocycle using N-bromosuccinimide (NBS).[3]

Materials:

  • 3-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 3-phenyl-1H-pyrazole (1.0 mmol) in acetonitrile (2 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Addition of Brominating Agent: N-bromosuccinimide (1.0 mmol) is added to the solution in one portion.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, water (10 mL) is added to quench the reaction. The mixture is then extracted with dichloromethane (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the yields for the synthesis of various pyrazole analogues from the corresponding acetophenones using a flow chemistry method, demonstrating the versatility of the first step of the synthesis.

Starting AcetophenoneProductYield (%)
Acetophenone3-Phenyl-1H-pyrazole95
4-Methylacetophenone3-(p-Tolyl)-1H-pyrazole98
4-Methoxyacetophenone3-(4-Methoxyphenyl)-1H-pyrazole99
4-Chloroacetophenone3-(4-Chlorophenyl)-1H-pyrazole92
4-Bromoacetophenone3-(4-Bromophenyl)-1H-pyrazole85
3-Methoxyacetophenone3-(3-Methoxyphenyl)-1H-pyrazole96
2-Methoxyacetophenone3-(2-Methoxyphenyl)-1H-pyrazole88

Data adapted from GalChimia, Technical Note: Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.[2]

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway Acetophenone Acetophenone Enaminone Enaminone Intermediate Acetophenone->Enaminone + DMF-DMA ThreePhenylPyrazole 3-phenyl-1H-pyrazole Enaminone->ThreePhenylPyrazole + Hydrazine Hydrate Hydrazine Hydrazine Hydrate DMFDMA DMF-DMA FourBromoThreePhenylPyrazole This compound ThreePhenylPyrazole->FourBromoThreePhenylPyrazole + NBS NBS NBS

Caption: Synthetic route to this compound.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3-phenyl-1H-pyrazole cluster_step2 Step 2: Bromination Step1_Start Mix Acetophenone and DMF-DMA in DMF Step1_Heat Heat to form Enaminone Step1_Start->Step1_Heat Step1_Add_Hydrazine Add Hydrazine Hydrate Step1_Heat->Step1_Add_Hydrazine Step1_Cyclize Heat for Cyclization Step1_Add_Hydrazine->Step1_Cyclize Step1_Workup Work-up and Purification Step1_Cyclize->Step1_Workup Step1_Product 3-phenyl-1H-pyrazole Step1_Workup->Step1_Product Step2_Start Dissolve 3-phenyl-1H-pyrazole in MeCN Step1_Product->Step2_Start Use as starting material Step2_Cool Cool to 0 °C Step2_Start->Step2_Cool Step2_Add_NBS Add NBS Step2_Cool->Step2_Add_NBS Step2_React Stir Overnight at RT Step2_Add_NBS->Step2_React Step2_Workup Work-up and Purification Step2_React->Step2_Workup Step2_Product This compound Step2_Workup->Step2_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structure-activity relationships of substituted pyrazoles, a class of heterocyclic compounds with significant pharmacological importance.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][3] Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the anti-obesity agent Rimonabant (a cannabinoid CB1 receptor antagonist), and the erectile dysfunction medication Sildenafil.[1][4]

The biological activity of pyrazole derivatives is profoundly influenced by the nature and spatial orientation of their substituents.[5] Therefore, single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional atomic arrangement, conformation, and intermolecular interactions of these molecules. This structural information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing new therapeutic agents with enhanced potency and selectivity.[6] This guide details the experimental protocols for synthesis and crystal structure determination, presents key structural data, and illustrates the logical framework of SAR for this important class of molecules.

Experimental Protocols

Synthesis and Crystallization

A common and effective method for synthesizing substituted pyrazoles is the cyclocondensation reaction between an α,β-unsaturated ketone (chalcone) and a hydrazine derivative.[4][7]

General Synthesis Protocol for N-Substituted Pyrazolines:

  • Reaction Setup: A mixture of a substituted chalcone (10 mmol) and hydrazine hydrate (10 mmol) is prepared in an appropriate aliphatic acid (e.g., formic acid, acetic acid, 25 mL), which also serves as the solvent.[7]

  • Cyclocondensation: The reaction mixture is refluxed for approximately 8 hours to facilitate the cyclization reaction.[7]

  • Precipitation: After reflux, the mixture is cooled to room temperature and then poured into ice-cold water (50 mL) to precipitate the crude product.[7]

  • Purification and Crystallization: The resulting solid is collected by filtration. Purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetone.[7] Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of the solvent from the purified solution.[7]

G

Caption: General workflow from synthesis to crystal structure analysis.

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a diffractometer.[8][9]

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 172 K or 296 K) using a diffractometer equipped with a CCD area detector and a specific radiation source, typically graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[8][9] Data are often collected using a shutterless ω-scan technique.[9]

  • Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing with software packages like SHELXT.[8][9]

  • Structure Refinement: The solved structure is refined by full-matrix least-squares on F² using programs such as SHELXL.[8][9] During this process, hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[8]

  • Validation: The quality of the final structure is assessed by parameters like the R-factor, goodness-of-fit (GooF), and residual electron density.

G crystal Single Crystal Selection data_collection X-ray Data Collection (Diffractometer) crystal->data_collection data_processing Data Reduction & Correction data_collection->data_processing solution Structure Solution (e.g., SHELXT, Direct Methods) data_processing->solution refinement Structure Refinement (e.g., SHELXL, Least-Squares) solution->refinement validation Validation & Analysis (CIF, R-factors) refinement->validation

Caption: Workflow for single-crystal X-ray structure determination.

Data Presentation: Crystal Structure Analysis

The crystallographic data provides precise quantitative information about the molecular geometry and packing in the solid state. This data is crucial for understanding the structural features that govern the compound's properties.

Crystal Data and Refinement Parameters

The following table summarizes the crystal data for several N-substituted pyrazole derivatives, providing insight into their crystal systems and unit cell dimensions.[7][10]

Parameter Compound 1[7] Compound 3[7] Compound 4[10] Compound 5a[10]
Formula C₁₇H₁₃FN₂OC₁₇H₁₄ClFN₂OC₂₁H₁₉BrN₄OC₂₂H₂₁BrN₄O
Crystal System MonoclinicMonoclinicTriclinicMonoclinic
Space Group P2₁/cP2₁/nP-1P2₁/n
a (Å) 15.385(3)9.539(5)9.348(2)21.5455(17)
b (Å) 5.698(1)18.067(5)9.793(2)7.3813(7)
c (Å) 16.598(3)9.387(5)16.366(4)22.7766(19)
α (°) ** 909087.493(6)90
β (°) 107.03(3)106.01(5)87.318(6)101.0921(8)
γ (°) 909084.676(6)90
Volume (ų) **1391.1(5)1551.3(12)1485.5(6)3550.9(5)
Z 4448
Final R₁ 0.04090.0384--
wR₂ 0.11550.1032--
GooF 1.0261.023--
Key Geometric Parameters: Dihedral Angles

Dihedral angles between the pyrazole ring and its substituents are critical for defining the overall molecular conformation. A small dihedral angle indicates a nearly coplanar arrangement, which can influence electronic conjugation and receptor binding.

Compound Ring 1 Ring 2 **Dihedral Angle (°) **
1[7] PyrazoleFluoro-substituted benzene4.64(7)
1[7] PyrazolePhenyl84.83(7)
2[7] PyrazoleFluoro-substituted benzene5.3(4)
2[7] PyrazoleBromo-substituted benzene85.1(4)
3[7] PyrazoleFluoro-substituted benzene4.89(6)
3[7] PyrazoleChloro-substituted benzene85.76(6)
4 (Molecule A)[7] PyrazoleFluoro-substituted benzene10.53(10)
4 (Molecule B)[7] PyrazoleFluoro-substituted benzene9.78(10)

As shown in the table, the fluoro-substituted benzene ring is nearly coplanar with the pyrazole ring in compounds 1, 2, and 3, while the other phenyl/substituted phenyl ring is almost perpendicular.[7] These conformational preferences are dictated by steric and electronic effects and play a crucial role in how the molecule interacts with biological targets.

Structure-Activity Relationships and Signaling Pathways

Crystal structure analysis is fundamental to understanding the structure-activity relationships (SAR) of pyrazole derivatives. By correlating specific structural features with biological activity, researchers can rationally design more effective drugs.

SAR of Pyrazole-Based Cannabinoid CB1 Receptor Antagonists

Studies on pyrazole derivatives as antagonists for the cannabinoid receptor 1 (CB1) have revealed clear structural requirements for potent activity.[6][11]

Key SAR findings include: [6][11][12]

  • Position 1: A 2,4-dichlorophenyl substituent is optimal for high binding affinity.

  • Position 3: A carboxamido group, particularly a piperidinyl carboxamide, is required.

  • Position 5: A para-substituted phenyl ring enhances antagonist activity. The most potent compounds in one series featured a p-iodophenyl group at this position.[6][11]

G

Caption: Key structural requirements for pyrazole-based CB1 antagonists.

Pyrazoles as COX-2 Inhibitors

Many pyrazole-containing compounds, like Celecoxib, function as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.[4][5]

The enzyme COX-2 converts arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation and pain.[5] Substituted pyrazoles can selectively bind to the active site of COX-2, blocking the production of prostaglandins and thereby exerting an anti-inflammatory effect.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2

Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.

Conclusion

The crystal structure analysis of substituted pyrazoles provides invaluable, high-resolution data that is essential for modern drug discovery and materials science. The detailed experimental protocols and analytical data presented in this guide underscore the power of X-ray crystallography in defining the precise molecular architecture of these pharmacologically significant compounds. By integrating structural insights with biological activity data, researchers can elucidate complex structure-activity relationships, enabling the rational design of novel pyrazole derivatives with improved therapeutic profiles. The continued application of these techniques will undoubtedly accelerate the development of next-generation pyrazole-based drugs.

References

Chemical and physical properties of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Bromo-3-phenyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this guide also includes inferred properties and methodologies based on closely related compounds.

Core Chemical and Physical Properties

This compound is a substituted aromatic heterocyclic organic compound. The presence of the pyrazole ring, a phenyl group, and a bromine atom imparts specific characteristics that are of interest in medicinal chemistry and synthetic organic chemistry.

Physicochemical Data

The following table summarizes the available and estimated physicochemical properties of this compound.

PropertyValueSource/Comment
Molecular Formula C₉H₇BrN₂Confirmed by multiple sources.
Molecular Weight 223.07 g/mol Calculated from the molecular formula.
Melting Point 116-117 °C[1] Recrystallized from ethanol. Note: A conflicting value of 266 °C exists in some databases, which is considered less likely.
Boiling Point Data not available
Appearance White to light yellow powder or crystalsInferred from similar compounds.
Solubility Likely soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.Inferred from the general solubility of pyrazoles and the hydrophobic nature of the phenyl and bromo substituents.[2]
CAS Number 13808-65-6

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates a likely synthetic pathway for this compound.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product start 3-Phenyl-1H-pyrazole reaction Bromination start->reaction product This compound reaction->product reagents Bromine (Br₂) in a suitable solvent (e.g., Chloroform, Acetic Acid) reagents->reaction

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Bromination of Pyrazoles

The following is a generalized protocol based on the bromination of similar pyrazole compounds.[3]

  • Dissolution: Dissolve the starting material, 3-phenyl-1H-pyrazole, in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask.

  • Addition of Bromine: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature while stirring.

  • Reaction: Continue stirring the mixture at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not available in the searched databases. However, the expected spectral characteristics can be inferred.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the pyrazole ring proton, the phenyl group protons, and a broad singlet for the N-H proton. The chemical shifts of the phenyl protons would be in the aromatic region (approx. 7.2-7.8 ppm).
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the phenyl group. The carbon attached to the bromine atom would show a characteristic chemical shift.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Br stretching frequency in the lower wavenumber region.
Mass Spectrometry A molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of Br, HCN, and phenyl fragments.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore in drug discovery.[4] Pyrazole derivatives have been shown to exhibit a wide range of biological activities.

Potential Therapeutic Areas for Pyrazole Derivatives

The following diagram illustrates the diverse biological activities associated with the pyrazole core structure, suggesting potential areas of investigation for this compound.

G Potential Biological Activities of Pyrazole Derivatives cluster_core Core Structure cluster_activities Reported Biological Activities core Pyrazole Moiety anti_inflammatory Anti-inflammatory core->anti_inflammatory antimicrobial Antimicrobial core->antimicrobial antitumor Antitumor core->antitumor anticonvulsant Anticonvulsant core->anticonvulsant jak_inhibitor JAK Kinase Inhibition core->jak_inhibitor

Caption: A diagram showing the diverse biological activities reported for various pyrazole-containing compounds.

The bromination of the pyrazole ring at the 4-position and the presence of a phenyl group at the 3-position in this compound make it a valuable intermediate for further chemical modifications. The C-Br bond can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the synthesis of a library of derivatives for biological screening.[5]

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While a complete experimental dataset for this specific molecule is not currently available in the public literature, this guide provides a summary of its known properties and reasonable estimations for its synthesis and characteristics based on related compounds. Further experimental investigation is required to fully elucidate its chemical and biological profile, which could pave the way for its use in the development of novel therapeutic agents and other advanced materials.

References

A Comprehensive Review of the Biological Activities of Bromo-Phenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] The introduction of a bromo-phenyl moiety to the pyrazole core provides a powerful tool for modulating the compound's physicochemical properties and biological functions. The bromine atom, a halogen, can influence lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding.[5] This review provides an in-depth technical guide on the diverse biological activities of bromo-phenyl-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Experimental and logical workflows are crucial in the systematic evaluation of chemical compounds for therapeutic potential. The general process begins with the chemical synthesis of the target molecules, followed by a series of biological assays to determine their activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_optimization Lead Optimization Synthesis Synthesis of Bromo-Phenyl-Pyrazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Efficacy & Toxicity Studies Lead_Opt->InVivo

General workflow for the development of bromo-phenyl-pyrazoles.

Anticancer Activity

Bromo-phenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, angiogenesis, and metastasis, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative bromo-phenyl-pyrazole derivatives against several human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHEPG2 (Liver)0.71[6]
2 (E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneHEPG2 (Liver)0.31[6]
3 Pyrazolo[3,4-d]pyrimidine derivative with 2-bromophenylHEPG2 (Liver)0.63[6]
4 3-(4-bromophenyl)-5-(aryl)-pyrazoline derivativeMCF-7 (Breast)5.8[7]
5 3-(4-bromophenyl)-5-(aryl)-pyrazoline derivativeA549 (Lung)8.0[7]
6 N-[5-(4-bromophenyl)-1H-pyrazol-3yl]carbamothioyl]benzamideHCT-116 (Colon)< 10[8]
7 Spiropyrazoline oxindole with bromo analogueHOP-92 (Lung)1.66[9]
Signaling Pathway Inhibition

Many bromo-phenyl-pyrazoles exert their anticancer effects by acting as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases. By binding to the ATP-binding site of these receptors, they block autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation and survival.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates VEGFR2 VEGFR-2 VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Inhibitor Bromo-Phenyl-Pyrazole Inhibitor->EGFR Inhibitor->VEGFR2 ATP ATP ATP->EGFR Binds ATP->VEGFR2 Binds

Inhibition of EGFR/VEGFR-2 signaling by bromo-phenyl-pyrazoles.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[10]

  • Cell Seeding:

    • Harvest cancer cells (e.g., HEPG2, MCF-7) from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the bromo-phenyl-pyrazole test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Anti-inflammatory Activity

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators in this process. Several bromo-phenyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of COX-2, which is an attractive profile for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][11]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following tables summarize the inhibitory activity of bromo-phenyl-pyrazole derivatives against COX enzymes and their efficacy in an in vivo model of inflammation.

Table 2: In Vitro COX Enzyme Inhibition

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
8 1,3,4-trisubstituted pyrazole>1008.2>12.2[1]
9 1,3,4-trisubstituted pyrazole>1009.31>10.7[1]
10 Cyanopyridone derivative with 4-bromophenylN/AN/AN/A[11]

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound IDDose (mg/kg)Edema Inhibition (%) at 4hReference
10 1037.35[11]
11 1089.57[11]
12 1086.37[11]
Indomethacin 1072.99[11]
Celecoxib 1083.76[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[7]

  • Animals:

    • Use male Wistar or Sprague-Dawley rats weighing between 150-200g.

    • House the animals under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Randomly divide the rats into groups (n=6 per group): a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups for each bromo-phenyl-pyrazole derivative at various doses.

    • Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.[7]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[7]

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [ (C - T) / C ] * 100

      • Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Bromo-phenyl-pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[10][12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
13 p-sulphamyl phenyl hydrazine derivativeStaphylococcus aureus-[10]
14 p-sulphamyl phenyl hydrazine derivativeEscherichia coli-[10]
15 N-(trifluoromethyl)phenyl substituted pyrazoleMRSA<16[12]
16 N-(trifluoromethyl)phenyl substituted pyrazoleEnterococcus faecalis<16[12]

Note: Specific MIC values were not provided in the abstract for compounds 13 and 14, but they were reported to show promising activity based on inhibition zones.[10]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[13]

  • Preparation of Materials:

    • Prepare a stock solution of the bromo-phenyl-pyrazole compound in a suitable solvent (e.g., DMSO).

    • Use sterile 96-well microtiter plates.

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation and Inoculation:

    • Dispense 100 µL of MHB into each well of the microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well. This results in wells with decreasing concentrations of the compound.

    • Reserve wells for a positive control (inoculum without compound) and a negative control (broth only).

    • Inoculate each well (except the negative control) with 5 µL of the prepared bacterial suspension.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Bromo-phenyl-pyrazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The evidence summarized in this review highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship studies, though not exhaustively detailed here, consistently point to the critical role of the position and nature of substituents on both the phenyl and pyrazole rings in determining potency and selectivity.[7][13] The provided data tables, experimental protocols, and pathway diagrams offer a foundational resource for scientists engaged in the discovery and development of novel therapeutics based on this privileged chemical scaffold. Further optimization of lead compounds, guided by mechanistic insights and comprehensive in vivo studies, will be crucial in translating the potential of bromo-phenyl-pyrazoles into clinical applications.

References

An In-depth Technical Guide to 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-phenyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, plausible synthetic routes with detailed experimental protocols, physical and spectral properties, and a discussion of its potential biological significance based on the broader class of pyrazole derivatives. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole-based compounds for therapeutic applications.

Chemical Identity

The nomenclature and key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 13808-65-6
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=CNN=C2Br
InChI Key InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be devised based on established methods for pyrazole synthesis and subsequent bromination. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the resulting pyrazole core.

General Synthetic Pathway

A logical synthetic approach involves a two-step process: the synthesis of the parent 3-phenyl-1H-pyrazole followed by its bromination.

Synthesis_Pathway General Synthetic Pathway for this compound cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Electrophilic Bromination 1_3_Dicarbonyl 1-Phenyl-1,3-butanedione 3_Phenyl_Pyrazole 3-Phenyl-1H-pyrazole 1_3_Dicarbonyl->3_Phenyl_Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->3_Phenyl_Pyrazole 3_Phenyl_Pyrazole_2 3-Phenyl-1H-pyrazole Brominating_Agent N-Bromosuccinimide (NBS) Target_Compound This compound Brominating_Agent->Target_Compound 3_Phenyl_pyrazole_2 3_Phenyl_pyrazole_2 3_Phenyl_pyrazole_2->Target_Compound Bromination

A plausible two-step synthesis of this compound.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole (Knorr Synthesis)

This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Materials:

    • 1-Phenyl-1,3-butanedione (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Distilled water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1-phenyl-1,3-butanedione in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add hydrazine hydrate to the mixture at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add distilled water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield 3-phenyl-1H-pyrazole.

Experimental Protocol: Bromination of 3-Phenyl-1H-pyrazole

This protocol is based on standard procedures for the bromination of pyrazoles using N-Bromosuccinimide (NBS).

  • Materials:

    • 3-Phenyl-1H-pyrazole (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • Acetonitrile or Dichloromethane

    • Distilled water

    • Saturated sodium thiosulfate solution

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-phenyl-1H-pyrazole in acetonitrile or dichloromethane.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectral Data

Physical Properties (Predicted and Analog Data)
PropertyValue/Observation
Melting Point Data not available for the target compound. For the related 4-Bromo-1,3,5-trimethyl-1H-pyrazole, the melting point is 30-34 °C.[1]
Boiling Point Data not available for the target compound. For the related 4-Bromo-1,3,5-trimethyl-1H-pyrazole, the boiling point is 101-102 °C at 15 mmHg.[1]
Appearance Likely a white to off-white solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectral Data (Reference Data for Analogs)

The following data is for the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, and can be used for comparative analysis.[2][3]

Spectral DataObservations for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole[2][3]
¹H NMR (CDCl₃) δ (ppm) 7.78 (s, 1H), 7.56 (m, 2H), 7.42 (m, 2H), 7.23 (m, 1H), 4.05 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm) 161.2, 139.7, 129.4, 127.8, 125.8, 117.6, 82.0, 56.8
Mass Spectrum (EI) m/z (%) 255/253 (M⁺, 99/100), 174 ([M-Br]⁺, 75)
IR (KBr) ν (cm⁻¹) 2947, 1554, 1502, 1099, 749, 686

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

The presence of a bromine atom at the 4-position and a phenyl group at the 3-position of the pyrazole ring in the target compound offers several opportunities for its application in drug discovery:

  • Scaffold for Library Synthesis: The bromo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for high-throughput screening.

  • Potential as an Enzyme Inhibitor: Pyrazole-containing compounds are known to inhibit various enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

  • Anticancer Potential: A number of pyrazole derivatives have shown promising anticancer activity by targeting various signaling pathways involved in cell proliferation and survival, such as those involving kinases.

Further Functionalization via Suzuki Coupling

The bromine atom on the pyrazole ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.

Suzuki_Coupling Suzuki Coupling of this compound Start This compound Product 4-Aryl/Heteroaryl-3-phenyl-1H-pyrazole Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Functionalization via Suzuki coupling.
Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other pyrazole-based anticancer agents, this compound and its derivatives could potentially inhibit key signaling pathways involved in cancer progression, such as the MAP kinase pathway.

Signaling_Pathway Hypothetical Inhibition of a Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Potential inhibition of the MEK kinase in the MAPK pathway.

Conclusion

This compound represents a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit not explicitly detailed, synthesis and the versatility of its bromo-substituent for further chemical modifications make it an attractive scaffold for medicinal chemistry campaigns. While specific biological data for this compound is sparse, the well-documented pharmacological activities of the broader pyrazole class suggest that derivatives of this compound could exhibit interesting biological profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to explore its full potential in drug discovery.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-bromo-3-phenyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document details the requisite starting materials, outlines key experimental protocols, and presents quantitative data to facilitate methodological comparison. Visualizations of the synthetic workflows are provided to enhance understanding of the chemical transformations.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The presence of the bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The phenyl group at the 3-position is a common feature in many pharmacologically active pyrazole derivatives. This guide explores the most prevalent and efficient methods for the preparation of this key building block.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, each commencing from readily available starting materials. The primary strategies involve either the direct bromination of a pre-formed pyrazole ring or the construction of the brominated pyrazole core from acyclic precursors.

Method 1: Direct Bromination of 3-phenyl-1H-pyrazole

This is a straightforward approach that begins with the synthesis of 3-phenyl-1H-pyrazole, which is subsequently brominated at the C4 position.

Starting Materials:

  • Acetophenone

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

The initial synthesis of 3-phenyl-1H-pyrazole is commonly achieved through the condensation of acetophenone with hydrazine hydrate.[1] The subsequent regioselective bromination at the electron-rich C4 position of the pyrazole ring is typically accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[2]

Method 2: One-Pot Synthesis from a 1,3-Dicarbonyl Compound and Hydrazine

This efficient method involves the condensation of a suitable 1,3-dicarbonyl compound with a hydrazine derivative, followed by an in-situ bromination step to yield the final product in a single procedural sequence.

Starting Materials:

  • Benzoylacetone (1-phenylbutane-1,3-dione)

  • Hydrazine hydrate or Phenylhydrazine

  • N-Bromosaccharin (NBSac) or other brominating agents

  • Silica gel supported sulfuric acid (as a catalyst)

In this approach, the pyrazole ring is formed through the reaction of benzoylacetone with hydrazine. The resulting 3-phenyl-5-methyl-1H-pyrazole or 1,5-diphenyl-3-methyl-1H-pyrazole intermediate is then brominated without isolation.[3][4] The use of a solid-supported acid catalyst can facilitate the reaction under solvent-free conditions.

Method 3: Synthesis from a Chalcone Precursor

This pathway utilizes a chalcone (1,3-diaryl-2-propen-1-one) as the starting material for the construction of the pyrazole ring, which is subsequently brominated.

Starting Materials:

  • Benzalacetophenone (1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • A suitable brominating agent (e.g., NBS)

The synthesis begins with the reaction of benzalacetophenone with hydrazine hydrate to form 3,5-diphenyl-2-pyrazoline, which can be oxidized to 3,5-diphenyl-1H-pyrazole.[5][6] Subsequent bromination would be required to introduce the bromine atom at the 4-position.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound and its precursors.

MethodStarting Material(s)Reagents & ConditionsProductYield (%)Reaction TimeTemperature (°C)Reference(s)
1A: Pyrazole Formation Acetophenone, Hydrazine hydrateGlacial acetic acid, water, reflux3-phenyl-1H-pyrazole~803 h95
1B: Bromination 3-phenyl-1-tosyl-1H-pyrazol-5-amineNBS, DMSO4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine653 hRoom Temp.[2]
2: One-Pot Synthesis Benzoylacetone, PhenylhydrazineN-Bromosaccharin, H₂SO₄/SiO₂, grinding4-bromo-5-methyl-1,3-diphenyl-1H-pyrazole907 minRoom Temp.[3]
3A: Pyrazole Formation Chalcone, Hydrazine hydrateFormic acid, ethanol, reflux5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde6024 hReflux[7]
3B: Pyrazole Formation Chalcone, Phenyl hydrazineGlacial acetic acid, reflux3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole866 hReflux[8]

Experimental Protocols

Method 1A: Synthesis of 3-phenyl-1H-pyrazole from Acetophenone

Protocol:

  • A solution of phenylhydrazine (5.495 g, 50.8 mmol) in glacial acetic acid (10 mL) and water (10 mL) is added to a solution of acetophenone (4.12 g, 34.3 mmol) in glacial acetic acid (20 mL) in a boiling tube.

  • The mixture is refluxed for 3 hours at 95°C.

  • Upon cooling, the product crystallizes.

  • The crystals are filtered, washed with a small amount of dilute acetic acid, and then with water.

  • The crude product is recrystallized from ethanol to afford pure 3-phenyl-1H-pyrazole.

Method 1B: Bromination of a 3-phenyl-1H-pyrazole derivative

Protocol (adapted from a similar substrate):

  • A mixture of 3-phenyl-1-tosyl-1H-pyrazol-5-amine (0.2 mmol) and N-bromosuccinimide (NBS) (0.3 mmol) is stirred in n-hexane (2 mL) at room temperature for 3 hours.[2]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., dichloromethane), washed with saturated sodium chloride solution, and concentrated under reduced pressure.

  • The crude residue is purified by flash chromatography to yield the 4-bromo-pyrazole derivative.[2]

Method 2: One-Pot Synthesis of 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole

Protocol:

  • Benzoylacetone (1 mmol) and phenylhydrazine (1 mmol) are ground with silica gel supported sulfuric acid (0.01 g) in a pestle and mortar at room temperature.

  • After the initial reaction to form the pyrazole is complete (monitored by TLC), N-bromosaccharin (1 mmol) is added to the mixture and ground thoroughly.[3]

  • The reaction is typically complete within a few minutes.

  • n-Hexane (7-10 mL) is added to the mixture, and the solid catalyst is filtered off.

  • The residue is washed with n-hexane, and the solvent is evaporated to afford the crude 4-bromopyrazole derivative.

  • If necessary, the product can be further purified by column chromatography on silica gel.[3]

Method 3A: Synthesis of a Pyrazoline from a Chalcone

Protocol:

  • To a mixture of the chalcone (15 mmol) in formic acid (15 mL), a solution of hydrazine hydrate (30 mmol) in ethanol (15 mL) is added dropwise.[7]

  • The reaction mixture is refluxed for 24 hours with constant stirring.

  • The resulting solution is cooled and poured onto crushed ice to precipitate the crude product.

  • The product is collected by filtration and recrystallized from a suitable solvent (e.g., ethyl acetate) to yield the pure pyrazoline derivative.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Synthesis_Pathways cluster_0 Method 1: Direct Bromination cluster_1 Method 2: One-Pot Synthesis cluster_2 Method 3: From Chalcone A1 Acetophenone + Hydrazine Hydrate P1 3-phenyl-1H-pyrazole A1->P1 Condensation FP This compound P1->FP Bromination B1 Brominating Agent (NBS or Br2) B1->FP A2 Benzoylacetone + Hydrazine FP2 This compound A2->FP2 One-Pot Reaction B2 N-Bromosaccharin B2->FP2 A3 Benzalacetophenone + Hydrazine Hydrate P3 3,5-diphenyl-1H-pyrazole A3->P3 Cyclization/ Oxidation FP3 4-Bromo-3,5-diphenyl-1H-pyrazole P3->FP3 Bromination B3 Brominating Agent B3->FP3 Experimental_Workflow_Method1 Start Start: Acetophenone & Hydrazine Step1 Condensation in Acetic Acid/Water (Reflux) Start->Step1 Step2 Crystallization & Filtration Step1->Step2 Step3 Recrystallization (Ethanol) Step2->Step3 Intermediate 3-phenyl-1H-pyrazole Step3->Intermediate Step4 Bromination with NBS in n-Hexane (RT) Intermediate->Step4 Step5 Workup & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End End: this compound Step6->End Experimental_Workflow_Method2 Start Start: Benzoylacetone, Hydrazine, Catalyst Step1 Grind at Room Temperature Start->Step1 Step2 Add N-Bromosaccharin & Continue Grinding Step1->Step2 Step3 Extraction with n-Hexane Step2->Step3 Step4 Filtration & Solvent Evaporation Step3->Step4 Step5 Purification (Chromatography, if needed) Step4->Step5 End End: this compound Step5->End

References

Controlling the Outcome: A Technical Guide to Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of unsymmetrically substituted pyrazoles often yields mixtures of regioisomers, posing significant challenges for drug development, where a single isomer is typically responsible for the desired biological activity. This technical guide provides an in-depth exploration of the factors governing regioselectivity in the synthesis of substituted pyrazoles, with a focus on practical strategies for controlling the isomeric outcome.

The Challenge of Regioselectivity in Pyrazole Synthesis

The classical and most widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[1] The ability to selectively synthesize one regioisomer over the other is crucial for efficient drug discovery and development pipelines.

Key Factors Influencing Regioselectivity

The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3]

  • Electronic Effects: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be influenced by the substituent on the hydrazine.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, therefore, the regioselectivity.

Strategies for Controlling Regioselectivity

Recent research has demonstrated that the choice of solvent can have a dramatic impact on the regioselectivity of pyrazole synthesis. In particular, the use of fluorinated alcohols has emerged as a highly effective strategy.

The Role of Fluorinated Alcohols

The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[4] These solvents, through their unique properties, can stabilize one of the transition states over the other, leading to the preferential formation of a single regioisomer.

Quantitative Data on Regioselectivity

The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, highlighting the profound effect of the solvent on the isomer ratio. The two possible regioisomers are denoted as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH15:85[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[4]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH1:1.3[4]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineTFE95:5[4]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP>99:1[4]

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for the regioselective synthesis of 1,5-disubstituted-3-trifluoromethylpyrazoles.

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol)

  • Substituted hydrazine (1.0 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2.0 mL)

Procedure:

  • To a solution of the 1-aryl-4,4,4-trifluoro-1,3-butanedione in HFIP, add the substituted hydrazine at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Synthesis of 5-Benzo[3][5]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole

This procedure provides a detailed example of a regioselective synthesis of a trisubstituted pyrazole.

Materials:

  • 4-Chlorobenzaldehyde (5.00 g, 35.5 mmol)

  • Methanol (200 mL)

  • Methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol)

  • 3,4-Methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol)

  • Water

Procedure:

  • In a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a rubber septum, dissolve 4-chlorobenzaldehyde in methanol.

  • Add methylhydrazine dropwise to this solution via syringe over 3 minutes.

  • Stir the mixture at room temperature for 2 hours to allow for the formation of the hydrazone.

  • Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene as a solid in one portion.

  • Stir the reaction mixture at room temperature open to the air for 72 hours.

  • Replace the condenser with a pressure-equalizing addition funnel and add 60 mL of water to the mixture over 20 minutes.

  • Stir the resulting suspension at room temperature for an additional hour.

  • Collect the yellow solid that is formed by vacuum filtration, washing with approximately 30 mL of a 1:1 methanol/water mixture, and suction-dry overnight.

  • Recrystallize the yellow solid from a minimum amount of boiling methanol. Cool to room temperature and collect the product by suction filtration to yield a fine brown powder.

Visualizing Reaction Pathways and Workflows

Knorr Pyrazole Synthesis: Competing Regiochemical Pathways

The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, leading to the formation of two possible regioisomers. The preferred pathway is dictated by the factors discussed previously.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B 1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Attack_A Attack at C=O (adjacent to R1) 1_3_Dicarbonyl->Attack_A Attack_B Attack at C=O (adjacent to R2) 1_3_Dicarbonyl->Attack_B Hydrazine Substituted Hydrazine (R3-NHNH2) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Pyrazole_A Regioisomer A (1,5-disubstituted) Cyclization_A->Pyrazole_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclization_B Intramolecular Cyclization Intermediate_B->Cyclization_B Pyrazole_B Regioisomer B (1,3-disubstituted) Cyclization_B->Pyrazole_B

Caption: Competing pathways in the Knorr pyrazole synthesis.

Experimental Workflow for Regioselective Pyrazole Synthesis and Analysis

This diagram outlines a typical workflow for the synthesis of a substituted pyrazole with a focus on determining the regiochemical outcome.

G Start Start: Select Reactants and Regioselective Conditions Reaction Perform Condensation Reaction Start->Reaction Workup Reaction Work-up and Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization and Regioisomer Ratio Determination (NMR, etc.) Purification->Analysis End Final Product: Pure Regioisomer Analysis->End

Caption: Workflow for regioselective pyrazole synthesis.

Regioselectivity and Biological Activity

The significance of controlling regioselectivity in drug development is profound, as different regioisomers of the same core structure can exhibit vastly different biological activities. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic.

G Synthesis Regioselective Pyrazole Synthesis IsomerA Regioisomer A Synthesis->IsomerA IsomerB Regioisomer B Synthesis->IsomerB Target Biological Target (e.g., Enzyme, Receptor) IsomerA->Target IsomerB->Target ActivityA High Binding Affinity & Desired Biological Effect Target->ActivityA Interaction with A ActivityB Low/No Binding Affinity & Inactive or Off-Target Effects Target->ActivityB Interaction with B

References

Tautomerism in 1H-Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 1H-pyrazole derivatives, a critical consideration in the design and development of pharmacologically active compounds. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, significantly influences the physicochemical properties, reactivity, and biological activity of pyrazole-based molecules. Understanding and controlling this equilibrium is paramount for rational drug design and the synthesis of stable, effective therapeutic agents.

Core Concepts of Tautomerism in 1H-Pyrazoles

The most prevalent form of tautomerism in 1H-pyrazole derivatives is annular prototropic tautomerism . This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. For a pyrazole substituted at the 3- and 5-positions, this equilibrium results in two different isomers, often designated as the 3-substituted and 5-substituted tautomers.[1]

The position of this equilibrium is not static and is influenced by a delicate interplay of several factors:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the predominant tautomer. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent (the N2-H tautomer), while electron-withdrawing groups (EWGs) generally stabilize the tautomer with the proton on the adjacent nitrogen (the N1-H tautomer).[1][2] This preference is attributed to the stabilization of the partial charges that develop in the transition state of the proton transfer.

  • Steric Effects of Substituents: Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of solvent molecules or other pyrazole molecules involved in the intermolecular proton transfer, thereby favoring the less sterically crowded tautomer.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric ratio.[3] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding interactions. In contrast, non-polar solvents may favor the less polar tautomer. The dielectric constant of the medium is a key parameter in modulating these transformations.[1]

  • Temperature: Temperature can alter the position of the tautomeric equilibrium. The direction of the shift is dependent on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers. Low-temperature studies are often employed to slow down the interconversion rate, allowing for the individual characterization of the tautomers by techniques like NMR spectroscopy.[4]

  • Concentration: In some cases, the concentration of the pyrazole derivative in solution can affect the tautomeric equilibrium, particularly if intermolecular hydrogen bonding and self-association play a significant role.[4]

The proton exchange in pyrazoles is generally considered an intermolecular process, often mediated by solvent molecules, as the energy barrier for a direct intramolecular 1,2-proton shift is significantly high.[1] Water molecules, for instance, have been shown to lower the energetic barrier for proton transfer through the formation of hydrogen-bonded bridges.[2]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is essential for establishing structure-activity relationships (SAR) and for the quality control of pyrazole-based active pharmaceutical ingredients (APIs). A combination of experimental and computational techniques is typically employed for this purpose.

Data Presentation

The following tables summarize quantitative data on the tautomeric ratios of various 1H-pyrazole derivatives, illustrating the influence of substituents and solvent.

Table 1: Tautomeric Ratios of 3(5)-Substituted Pyrazoles in Different Solvents

Substituent (R)SolventTautomer Ratio (3-R : 5-R)Temperature (°C)Reference
PhenylTHFRich in 3-phenyl tautomerLow Temperature[4]
PhenylInert SolventsSelf-associatesLow Temperature[4]
MethylHMPT--20[4]
Amino (2b)DMSOEquilibrium observedNot Specified[5][6]
Nitro (3b, 4)CDCl₃, DMSO-d₆, CD₃ODPredominantly Tautomer 5Not Specified[5][6]
Methyl (1a, 1b)CDCl₃, DMSO-d₆, CD₃ODPredominantly Tautomer 3Not Specified[5][6]

Table 2: Influence of Substituent Electronic Properties on Tautomer Stability (Computational Data)

Substituent TypePreferred TautomerComputational MethodReference
Electron-Donating (F, OH, NH₂, CH₃)C3-Tautomer (N2-H)MP2/6-311++G [2]
Electron-Withdrawing (CFO, COOH, BH₂)C5-Tautomer (N1-H)MP2/6-311++G[2]

Experimental Protocols for Tautomerism Studies

A multi-pronged approach utilizing various analytical techniques is crucial for the comprehensive characterization of tautomeric equilibria in 1H-pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used technique for studying tautomerism in solution.[7] By analyzing chemical shifts, coupling constants, and signal integrations, it is possible to identify and quantify the different tautomers present at equilibrium.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the pyrazole derivative.

    • Dissolve the sample in 0.5-0.7 mL of a high-purity deuterated solvent in a clean, dry NMR tube.[8][9] A range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, THF-d₈) should be used to investigate solvent effects.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely. For air-sensitive samples, degassing using the freeze-pump-thaw method may be necessary.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. ¹⁵N NMR can be particularly informative due to the large chemical shift differences between the nitrogen environments in the two tautomers.

    • For quantitative analysis of tautomer ratios, ensure the spectra are acquired under conditions that allow for accurate integration. This typically involves using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated.

    • To study the effect of temperature, acquire spectra at various temperatures, including low temperatures to slow down the proton exchange rate. This may allow for the observation of separate signals for each tautomer.[4]

    • Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, can be used to aid in the unambiguous assignment of signals to each tautomer.

  • Data Analysis:

    • Slow Exchange Regime: If separate signals are observed for each tautomer, the tautomeric ratio can be determined by direct integration of the corresponding signals in the ¹H NMR spectrum.[4]

    • Fast Exchange Regime: If the proton exchange is fast on the NMR timescale, averaged signals will be observed. In such cases, the chemical shifts of the averaged signals can be compared to those of "fixed" N-methylated derivatives, which represent the individual tautomers, to estimate the equilibrium position.[7]

    • The geminal ²J[pyrazole C-4, H-3(5)] coupling constant can be a diagnostic tool to differentiate between certain pyrazolone tautomers.[11]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the structure of a molecule in the solid state, including the specific tautomeric form present in the crystal lattice.[12]

Detailed Methodology:

  • Crystal Growth:

    • Obtain single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step. Common crystallization techniques include:

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[13]

      • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in an open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

      • Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a solution of the compound. Slow diffusion at the interface can lead to crystal growth.[14]

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation.[15] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise atomic positions, including the location of the tautomeric proton.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental findings.[16]

Detailed Methodology:

  • Structure Building:

    • Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G* or larger basis set.[2]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy (G).

  • Solvent Modeling:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[3] Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

    • The energy difference can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the core concepts of tautomerism in 1H-pyrazole derivatives.

Caption: Annular prototropic tautomerism in a 3(5)-disubstituted 1H-pyrazole.

Factors_Influencing_Tautomerism TautomericEquilibrium Tautomeric Equilibrium SubstituentEffects Substituent Effects (Electronic & Steric) SubstituentEffects->TautomericEquilibrium SolventEffects Solvent Effects (Polarity, H-bonding) SolventEffects->TautomericEquilibrium Temperature Temperature Temperature->TautomericEquilibrium Concentration Concentration Concentration->TautomericEquilibrium

Caption: Key factors influencing the tautomeric equilibrium in 1H-pyrazole derivatives.

Experimental_Workflow_Tautomerism cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) TautomerRatio Tautomer Ratio & Predominant Form NMR->TautomerRatio XRay X-ray Crystallography XRay->TautomerRatio DFT DFT Calculations (Geometry Optimization, Energy Calculation) DFT->TautomerRatio PyrazoleSample 1H-Pyrazole Derivative PyrazoleSample->NMR PyrazoleSample->XRay PyrazoleSample->DFT

Caption: Integrated workflow for the study of tautomerism in 1H-pyrazole derivatives.

Conclusion

The tautomeric behavior of 1H-pyrazole derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A thorough understanding and characterization of the tautomeric equilibrium are indispensable for the successful development of pyrazole-containing pharmaceuticals. The integrated application of advanced experimental techniques, particularly NMR spectroscopy and X-ray crystallography, in conjunction with computational modeling, provides a robust framework for elucidating the tautomeric landscape of these important heterocyclic compounds. This knowledge empowers medicinal chemists to design molecules with optimized properties, leading to safer and more effective drugs.

References

An In-depth Technical Guide to 4-Bromo-3-phenyl-1H-pyrazole for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-3-phenyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, commercial availability, synthetic pathways, and key applications, with a focus on its role as a versatile building block in the creation of complex molecules.

Introduction

This compound (CAS No. 13808-65-6) is a substituted pyrazole that serves as a valuable intermediate in medicinal chemistry and materials science.[1] The pyrazole scaffold is a core component in numerous biologically active compounds, and the presence of a bromine atom at the 4-position and a phenyl group at the 3-position offers strategic advantages for further functionalization.[2] The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4]

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Additionally, data for closely related compounds provide context for its expected characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromopyrazole3-(4-Bromophenyl)-1H-pyrazole4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine
CAS Number 13808-65-62075-45-8[5]73387-46-9[6]69464-98-8[1][7]
Molecular Formula C₉H₇BrN₂C₃H₃BrN₂[5]C₉H₇BrN₂[6]C₁₀H₁₀BrN₃[1]
Molecular Weight 223.07 g/mol 146.97 g/mol [5]223.07 g/mol [6]252.11 g/mol [1]
Physical Form Solid (presumed)SolidSolid[6]Light orange to yellow to green powder/crystal[1]
Melting Point Not available93-96 °C132-136 °C[6]103-107 °C[7]
Boiling Point Not available250-260 °CNot availableNot available
Purity (Typical) >98% (GC)[8]99%97%[6]>96.0% (T)[1]

Commercial Availability

This compound is available from a variety of chemical suppliers, typically on a research scale. The following table lists some of the commercial sources for this compound.

Table 2: Commercial Suppliers of this compound

SupplierPurityQuantity
AmbeedNot specifiedNot specified
ChemicalBookNot specifiedNot specified
CymitQuimica>98.0%(GC)Not specified
Sigma-AldrichNot specifiedNot specified

It is important to note that availability and purity may vary, and researchers should consult the respective suppliers for the most current information.

Synthesis of this compound

General Synthetic Strategy

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][9] For this compound, this would involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydrazine, followed by bromination of the resulting 3-phenyl-1H-pyrazole. A one-pot method for the synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines has also been described, which could be adapted for this synthesis.[10]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination A Phenyl-Substituted 1,3-Dicarbonyl C 3-Phenyl-1H-pyrazole A->C + B Hydrazine B->C + E This compound C->E + D Brominating Agent (e.g., NBS, Br2) D->E

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol based on the synthesis of similar 4-bromopyrazole derivatives.[10] Note: This is a hypothetical procedure and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 3-Phenyl-1H-pyrazole

  • To a solution of the appropriate phenyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1-1.2 equivalents).

  • The reaction mixture is typically stirred at room temperature or heated under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography, to yield 3-phenyl-1H-pyrazole.

Step 2: Bromination of 3-Phenyl-1H-pyrazole

  • Dissolve 3-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1-1.1 equivalents) portion-wise, maintaining the reaction temperature as appropriate (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction mixture until completion (monitored by TLC).

  • The reaction is then quenched (e.g., with a solution of sodium thiosulfate if bromine was used), and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Applications in Organic Synthesis

The primary application of this compound in a research context is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring is well-suited for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a carbon-carbon bond with a variety of boronic acids.[11][12][13][14] This reaction is a powerful tool for the synthesis of complex aryl- and heteroaryl-substituted pyrazoles.

G A This compound E 4-Aryl/Heteroaryl-3-phenyl-1H-pyrazole A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., K2CO3, Cs2CO3) D->E Base

Caption: Suzuki-Miyaura coupling of this compound.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling (General)

The following is a general procedure for a Suzuki-Miyaura reaction involving a brominated pyrazole.[13][14]

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system (e.g., a mixture of dioxane and water, or DME and water) is added.

  • The reaction mixture is heated (e.g., to 80-110 °C) and stirred for a period of time until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-3-phenyl-1H-pyrazole.

Safety Information

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a commercially available and synthetically valuable compound for researchers in drug discovery and organic chemistry. While detailed experimental and physical data for this specific molecule are sparse in the literature, its utility as a reactive intermediate is evident from the extensive studies on related bromopyrazole derivatives. Its strategic placement of a bromine atom allows for facile functionalization, particularly through Suzuki-Miyaura cross-coupling, making it a key building block for the synthesis of a wide array of more complex, potentially biologically active molecules. Further research into the specific properties and reactivity of this compound would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-phenyl-1H-pyrazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-bromo-3-phenyl-1H-pyrazole as a substrate in Suzuki-Miyaura cross-coupling reactions. The resulting 3-phenyl-4-aryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potential as kinase inhibitors for cancer therapy.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to a diverse library of 3,4-disubstituted pyrazoles. These compounds are of significant interest in drug discovery, with demonstrated applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The ability to readily diversify the substituent at the 4-position of the pyrazole core makes this reaction a valuable tool for structure-activity relationship (SAR) studies.

Key Experimental Considerations

Successful Suzuki coupling of 4-bromopyrazoles is dependent on several key factors:

  • Catalyst System: Palladium catalysts are universally employed. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands such as XPhos and SPhos often provide superior results, especially for less reactive heteroaryl bromides.[1][4] Pre-catalysts like XPhos Pd G2 are also highly effective.[1]

  • Base: A suitable base is crucial for the activation of the boronic acid. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are commonly used.[3][4] The choice of base can influence reaction rate and yield.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water and dimethoxyethane (DME)/water.[4][5] The aqueous component is necessary to dissolve the inorganic base.

  • N-H Protection: The pyrazole N-H is acidic and can sometimes interfere with the catalytic cycle, leading to side reactions such as debromination. While many successful couplings are reported with the unprotected pyrazole, N-protection (e.g., with a Boc or SEM group) may be beneficial in cases of low yield or significant side product formation.[6]

Data Presentation

The following table summarizes typical yields obtained for the Suzuki coupling of unsubstituted 4-bromopyrazole with a variety of boronic acids. These yields can serve as a benchmark when developing protocols for this compound, which is expected to have similar reactivity.

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[4]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous 1,4-dioxane or DME

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5–2.0 equiv.), and the base (2.0–2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-10 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or DME) and degassed water in a 4:1 to 5:1 ratio.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-phenyl-4-aryl-1H-pyrazole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Generalized Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, and base in a dry flask. Inert_Atmosphere Evacuate and backfill with N2 or Ar. Reagents->Inert_Atmosphere Catalyst_Solvent Add palladium catalyst and anhydrous solvents. Inert_Atmosphere->Catalyst_Solvent Heating Heat the mixture with vigorous stirring. Catalyst_Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling_Extraction Cool to RT, dilute with organic solvent, and perform aqueous extraction. Monitoring->Cooling_Extraction Upon completion Drying_Concentration Dry the organic layer and concentrate. Cooling_Extraction->Drying_Concentration Purification Purify by column chromatography. Drying_Concentration->Purification

Caption: A generalized workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, frequently employed for its ability to form key interactions within the ATP-binding pocket of various kinases.[1] This document outlines synthetic strategies, biological evaluation techniques, and the signaling pathways targeted by these inhibitors.

I. Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The pyrazole scaffold has emerged as a highly effective core structure for kinase inhibitors due to its synthetic tractability and its capacity to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region. A multitude of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting the significance of this scaffold in modern drug development.[2]

II. Data Presentation: Pyrazole-Based Kinase Inhibitors

The following tables summarize the activity of representative pyrazole-based inhibitors against various kinase targets. This quantitative data is essential for comparing the potency and selectivity of different compounds.

Table 1: AXL Kinase Inhibitors

CompoundAXL IC50 (nM)Cellular Assay IC50 (nM)Reference
Compound 593.51.5 (BaF3/TEL-AXL)[3][4]
Compound 6li1.6-[5]
BGB324 (Bemcentinib)Potent AXL inhibitor-[3][4]

Table 2: VEGFR-2 Kinase Inhibitors

CompoundVEGFR-2 IC50 (nM)Cellular Assay IC50 (µM)Reference
Compound 9220-[6]
Compound 12Potent dual inhibitor-[6]
Compound 3i8.931.24 (PC-3)[7]
Sorafenib186.54-[8]

Table 3: c-Met Kinase Inhibitors

Compoundc-Met IC50 (nM)Cellular Assay IC50 (µM)Reference
Compound 5a4.273.42 (HepG-2)[9]
Compound 5b7.953.56 (HepG-2)[9]
Cabozantinib5.38-[9]

Table 4: B-Raf Kinase Inhibitors

CompoundB-Raf IC50 (nM)Cellular Assay DataReference
Compound 38Potent and selective-[10]
Encorafenib-Important B-Raf inhibitor[11]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a pyrazole scaffold and the subsequent biological evaluation of its kinase inhibitory activity.

A. Synthesis of a 1,3,5-Trisubstituted Pyrazole Scaffold (General Protocol)

The Knorr pyrazole synthesis is a widely used and versatile method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[12][13][14][15]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add the hydrazine derivative (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • The data is then analyzed to determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the kinase activity.[4][16][17]

C. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][8][18][19][20]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

D. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling cascade, thereby confirming the mechanism of action of the kinase inhibitor.[7][21][22][23][24]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AXL).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their discovery and development.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action cluster_preclinical Preclinical Development synthesis Pyrazole Scaffold Synthesis (e.g., Knorr Synthesis) purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) synthesis->in_vitro_kinase cell_viability Cell Viability Assay (e.g., MTT) in_vitro_kinase->cell_viability western_blot Western Blotting (Pathway Modulation) cell_viability->western_blot target_engagement Target Engagement Assays western_blot->target_engagement in_vivo In Vivo Efficacy (Xenograft Models) target_engagement->in_vivo admet ADMET Studies in_vivo->admet

Caption: General workflow for the development of pyrazole-based kinase inhibitors.

AXL_signaling GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Migration & Invasion Akt->Migration Proliferation Proliferation & Survival mTOR->Proliferation PyrazoleInhibitor Pyrazole-based AXL Inhibitor PyrazoleInhibitor->AXL

Caption: Simplified AXL signaling pathway and the point of inhibition.[25][26][27][28][29]

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis PyrazoleInhibitor Pyrazole-based VEGFR-2 Inhibitor PyrazoleInhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway promoting angiogenesis.[3][5][30][31][32]

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Activates PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival PyrazoleInhibitor Pyrazole-based c-Met Inhibitor PyrazoleInhibitor->cMet

Caption: Overview of the HGF/c-Met signaling pathway.[9][10][33][34][35]

BRaf_signaling GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PyrazoleInhibitor Pyrazole-based B-Raf Inhibitor PyrazoleInhibitor->BRaf

Caption: The B-Raf/MEK/ERK pathway in melanoma.[36][37][38][39]

References

Application of 4-Bromo-3-phenyl-1H-pyrazole in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-bromo-3-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the presence of a reactive bromine atom and a customizable phenyl group, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its utility in developing novel anticancer, anti-inflammatory, and antibacterial agents. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and angiogenesis.[1] The pyrazole core is a key component in several FDA-approved drugs, and the development of novel analogs from the this compound template is a key strategy in discovering new cancer therapeutics.[1]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the potential of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[2][3] Inhibition of the EGFR signaling pathway can block downstream cascades like the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis.[4]

A notable example involves a thiazolyl-pyrazole hybrid, which demonstrated potent inhibitory activity against EGFR and HER2.[2] This highlights the potential of using the this compound scaffold to design targeted cancer therapies.

Signaling Pathway Diagram: Inhibition of the EGFR-MAPK Pathway

The following diagram illustrates the inhibition of the EGFR signaling cascade by a hypothetical this compound derivative.

EGFR_MAPK_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrazole_Inhibitor 4-Bromo-3-phenyl- 1H-pyrazole Derivative Pyrazole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Inhibition of the EGFR-MAPK signaling pathway.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
18c HepG2 (Liver)0.97 - 3.57[2]
21a HepG2 (Liver)0.97 - 3.57[2]
18b HepG2 (Liver)0.97 - 3.57[2]
5c HT-29 (Colon)6.43[5]
5c PC-3 (Prostate)9.83[5]
7a HepG2 (Liver)6.1[6]
7b HepG2 (Liver)7.9[6]
Experimental Protocols

A common strategy for synthesizing derivatives of this compound involves the Vilsmeier-Haack reaction to introduce a formyl group, followed by a Claisen-Schmidt condensation.[7]

Experimental Workflow: Synthesis of Pyrazole-Chalcone Hybrids

Synthesis_Workflow Start This compound Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde Pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Claisen Claisen-Schmidt Condensation (Acetophenone, NaOH) Aldehyde->Claisen Chalcone Pyrazole-Chalcone Hybrid Claisen->Chalcone

General synthetic workflow for pyrazole-chalcone hybrids.

Protocol: Synthesis of this compound-4-carbaldehyde

  • To a cold (0-5 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Add this compound to the mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Experimental Workflow: MTT Assay

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with pyrazole derivatives Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Applications

The pyrazole nucleus is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in vivo.[8]

Mechanism of Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins. Some derivatives may also exert their effects by inhibiting other inflammatory mediators or signaling pathways, such as the p38 MAPK pathway.[9]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of a representative pyrazole derivative.

Compound IDAnimal ModelDose% Inhibition of EdemaReference
6b Carrageenan-induced paw edema (rat)10 mg/kg85.78[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[8]

Protocol: Carrageenan-Induced Paw Edema

  • Administer the test compound (this compound derivative) or vehicle to rats orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antibacterial Applications

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial agents, and the this compound scaffold provides a template for the design of novel compounds with activity against various bacterial strains.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative this compound derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference
16 Bacillus subtilis1[1]
19 Staphylococci strains0.5[1]
20 Enterococci strains4[1]
21 Staphylococci & Enterococci strainsSimilar to 20[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method for MIC Determination

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion

The this compound scaffold is a valuable starting point for the development of new therapeutic agents with diverse pharmacological activities. Its synthetic tractability allows for the creation of large libraries of derivatives that can be screened for anticancer, anti-inflammatory, and antibacterial properties. The detailed protocols and data presented in this document are intended to serve as a resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this promising heterocyclic system.

References

Application Notes & Protocols for the N-functionalization of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 4-bromo-3-phenyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The protocols cover common N-alkylation and N-arylation reactions, addressing the critical aspect of regioselectivity.

The N-functionalization of pyrazoles is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The substituent at the N1 or N2 position of the pyrazole ring can significantly influence the pharmacological properties of the molecule. The presence of a bromine atom at the C4 position and a phenyl group at the C3 position of the pyrazole core in this compound offers multiple points for further chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.

The regioselectivity of N-functionalization is a key challenge in pyrazole chemistry, as substitution can occur at either of the two nitrogen atoms (N1 or N2), leading to isomeric products.[1][2][3] The outcome of the reaction is often influenced by the nature of the substituent at the C3 and C5 positions, the choice of base, solvent, and the electrophile.[4] For 3-substituted pyrazoles, N1-alkylation is often the major product due to steric hindrance.[4]

I. General N-Alkylation Protocol

N-alkylation of this compound can be achieved using a variety of alkyl halides in the presence of a suitable base. The choice of base and solvent system can influence the regioselectivity and yield of the reaction.

N_Alkylation_Workflow start Start reagents Combine this compound, base (e.g., NaH or K2CO3), and anhydrous solvent (e.g., DMF or THF) start->reagents stir Stir at 0 °C to rt reagents->stir Deprotonation add_halide Add alkyl halide dropwise stir->add_halide react Stir at rt or heat (e.g., 60 °C) add_halide->react Alkylation workup Aqueous workup (e.g., add water, extract with ethyl acetate) react->workup purify Purify by column chromatography workup->purify product Characterize product (NMR, MS) purify->product end End product->end

Figure 1: General workflow for the N-alkylation of this compound.
Protocol 1A: N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for a wide range of alkyl halides and generally offers good yields.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 60 °C) may be required for less reactive alkyl halides.[5]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-alkylated pyrazole.

Protocol 1B: N-Alkylation using Potassium Carbonate (K₂CO₃)

This method uses a milder base and is often preferred for substrates with base-sensitive functional groups.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN) or acetone

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add finely powdered potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Methyl IodideNaHDMFrt2~88[5]
Ethyl IodoacetateNaHDME-MeCNreflux--[1]
Benzyl BromideK₂CO₃DMSOrt--[4]
VariousCSA1,2-DCEreflux437-92[6][7]

Table 1: Summary of representative conditions for N-alkylation of pyrazoles. Yields are indicative and may vary for this compound.

II. General N-Arylation Protocol

N-arylation of this compound can be accomplished via copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions. These methods allow for the introduction of a wide range of aryl and heteroaryl substituents.

N_Arylation_Signaling cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination pyrazole This compound ullmann_cat Cu(I) Catalyst (e.g., CuI) pyrazole->ullmann_cat buchwald_cat Pd Catalyst (e.g., Pd2(dba)3) pyrazole->buchwald_cat aryl_halide Aryl Halide (Ar-X) X = I, Br aryl_halide->ullmann_cat aryl_halide->buchwald_cat base Base (e.g., K2CO3, Cs2CO3) base->ullmann_cat base->buchwald_cat ullmann_ligand Ligand (e.g., Diamine) ullmann_product N-Aryl Pyrazole ullmann_ligand->ullmann_product buchwald_ligand Ligand (e.g., XPhos) buchwald_product N-Aryl Pyrazole buchwald_ligand->buchwald_product

Figure 2: Signaling pathways for N-arylation of this compound.
Protocol 2A: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a classic and cost-effective method for N-arylation. Modern variations often use ligands to improve reaction efficiency and substrate scope.[8][9][10]

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the ligand (0.2 eq.) and anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110-130 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-aryl pyrazole.

Protocol 2B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is highly versatile and tolerates a wide range of functional groups on both the pyrazole and the aryl halide.[10]

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[10]

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Arylating Agent Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
Aryl IodidesCuIDiamineK₂CO₃Dioxane110Good[8][9]
Aryl BromidesCuIDiamineK₂CO₃Dioxane110Good[8][9]
Aryl BromidesPd₂(dba)₃XPhosK₂CO₃Toluene110-[10]
Arylboronic AcidsCu(OAc)₂--CH₂Cl₂rtGood[11]

Table 2: Summary of representative conditions for N-arylation of pyrazoles. Yields are indicative and may vary for this compound.

III. Product Characterization

The synthesized N-functionalized pyrazoles should be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The chemical shift of the pyrazole C5-H proton is a good indicator of the N-substitution pattern. In N1-substituted pyrazoles, the C5-H proton typically appears as a singlet. The protons of the newly introduced N-substituent will also be visible.

  • ¹³C NMR: The carbon chemical shifts of the pyrazole ring will change upon N-functionalization.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the alkyl or aryl group.

These detailed protocols and application notes serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of pyrazole-based compounds for various applications, particularly in the field of drug discovery.

References

Application Notes: 4-Bromo-3-phenyl-1H-pyrazole as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-Bromo-3-phenyl-1H-pyrazole as a key building block in the synthesis of modern agrochemicals, particularly focusing on the development of potent fungicides. The strategic placement of the bromine atom at the 4-position of the pyrazole ring allows for versatile downstream functionalization, leading to the creation of novel active ingredients.

Introduction

The pyrazole scaffold is a privileged structure in agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. Its inherent biological activity and synthetic tractability make it an attractive starting point for the discovery of new crop protection agents. This compound, in particular, serves as a valuable intermediate. The phenyl group at the 3-position is a common feature in many active pyrazole derivatives, while the bromo group at the 4-position provides a reactive handle for introducing further chemical diversity, often crucial for tuning the biological activity and spectrum of the final compound.

This document provides a detailed protocol for the synthesis of a representative pyrazole carboxamide fungicide from this compound and summarizes the fungicidal activity of analogous compounds.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of fungicides derived from pyrazole intermediates are the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi by blocking the activity of the succinate dehydrogenase enzyme (Complex II), leading to a cessation of energy production and ultimately, fungal cell death. The synthesis of these molecules often involves the formation of a pyrazole-4-carboxylic acid, which is then coupled with a suitable amine.

Synthetic Workflow from this compound

The following diagram illustrates a plausible synthetic pathway to a pyrazole carboxamide fungicide starting from this compound. This pathway involves a carboxylation step at the 4-position, followed by activation and amidation.

A This compound B 4-Cyano-3-phenyl-1H-pyrazole A->B Cyanation (e.g., CuCN) C 3-Phenyl-1H-pyrazole-4-carboxylic acid B->C Hydrolysis (e.g., H2SO4, H2O) D 3-Phenyl-1H-pyrazole-4-carbonyl chloride C->D Chlorination (e.g., SOCl2) E Target Pyrazole Carboxamide Fungicide D->E Amidation (Amine, Base) succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 q Ubiquinone (Q) q->sdh complex_iii Complex III qh2->complex_iii fungicide Pyrazole Carboxamide Fungicide fungicide->sdh Inhibits

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel pyrazole derivatives as potential anti-inflammatory agents. The information is intended to guide researchers in the discovery and development of new therapeutics targeting inflammatory pathways.

Introduction to Pyrazole Derivatives in Inflammation

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[2][3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this chemical class.[1][4][5] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as modulate pro-inflammatory signaling pathways like NF-κB and MAPK.[1][6][7]

Synthesis of Pyrazole Derivatives

A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[8]

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

1. Synthesis of Chalcone Intermediates:

  • In a round-bottom flask, dissolve the appropriate substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in methanol (10 mL).

  • Add a 15% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

2. Synthesis of Pyrazole Derivatives:

  • To a solution of the synthesized chalcone (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (or a substituted hydrazine) (1.2 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.[8]

  • Reflux the reaction mixture for 4-6 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated pyrazole derivative is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Evaluation of Anti-inflammatory Activity

Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized pyrazole derivatives to selectively inhibit the COX-2 isoenzyme over COX-1.

  • Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare various concentrations of the test compounds and the reference drug (e.g., Celecoxib, Indomethacin).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of lipoxygenase, another key enzyme in the inflammatory pathway.

  • Materials: Soybean lipoxygenase, linoleic acid (substrate), phosphate buffer.

  • Procedure:

    • Prepare different concentrations of the test compounds.

    • In a cuvette, mix the phosphate buffer (pH 9.0), the test compound, and the soybean lipoxygenase solution.

    • Incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

    • Calculate the percentage of inhibition and the IC50 values.

In Vivo Evaluation of Anti-inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for acute inflammation.[8]

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin or Celecoxib), and test compound groups (different doses).

    • Administer the test compounds or standard drug intraperitoneally or orally 30 minutes before inducing inflammation.[8]

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The following tables summarize representative quantitative data for novel pyrazole derivatives from the literature.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 2.16>50>23.15[9]
Compound 5f 1.5014.349.56[9]
Compound 6f 1.159.568.31[9]
Compound 6b ---[4]

Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Indomethacin 1072.99[4]
Celebrex 1083.76[4]
Compound 6b 1085.23[4]
Pyrazoline 2d 50High[8]
Pyrazoline 2e 50High[8]

Note: Higher percentage inhibition of edema indicates greater anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in inflammation and a typical workflow for the development of pyrazole-based anti-inflammatory agents.

G Inflammatory Signaling Pathway Targeted by Pyrazole Derivatives ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4/Receptor ProInflammatoryStimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Gene Expression of Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) Nucleus->GeneExpression initiates transcription Inflammation Inflammation GeneExpression->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->IKK inhibits Pyrazole->NFkB inhibits translocation Pyrazole->MAPK inhibits MAPK->GeneExpression

Caption: Inflammatory signaling pathway targeted by pyrazole derivatives.

G Experimental Workflow for Pyrazole-Based Anti-inflammatory Drug Discovery Synthesis Synthesis of Pyrazole Derivatives Purification Purification and Characterization (NMR, MS, Elemental Analysis) Synthesis->Purification InVitro In Vitro Screening (COX-1/COX-2, LOX Inhibition) Purification->InVitro HitIdentification Hit Identification (Potent & Selective Compounds) InVitro->HitIdentification InVivo In Vivo Evaluation (Carrageenan-induced Paw Edema) HitIdentification->InVivo LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) InVivo->LeadOptimization LeadOptimization->Synthesis feedback Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: Experimental workflow for pyrazole-based drug discovery.

References

Synthesis of Pyrazole-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective experimental procedures for the synthesis of pyrazole-based ligands. Pyrazoles are a vital class of N-heterocyclic compounds extensively utilized in medicinal chemistry, catalysis, and materials science due to their diverse biological activities and coordination properties. This document offers detailed protocols for several key synthetic methodologies, quantitative data summaries, and visual representations of the experimental workflows to aid in the practical implementation of these procedures.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2][3] This method is valued for its simplicity and versatility, allowing for the synthesis of a wide range of substituted pyrazoles.[4]

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone, a common pyrazole derivative, using the Knorr condensation.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture to facilitate precipitation.[5]

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.[5]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[1]

Quantitative Data for Knorr Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventReaction ConditionsYield (%)Reference
Ethyl benzoylacetateHydrazine hydrateGlacial Acetic Acid1-Propanol100°C, 1 hHigh[5]
Ethyl acetoacetatePhenylhydrazineNone (neat)NoneReflux, 1 hNot specified[1]
AcetylacetoneHydrazine hydrateGlacial Acetic AcidEthanolReflux, 1 h85[1]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

The synthesis of 1,3,5-trisubstituted pyrazoles is of significant interest as this substitution pattern is found in many biologically active molecules, including the selective COX-2 inhibitor celecoxib.[6] One effective method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol provides a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcone derivatives.

Materials:

  • Substituted chalcone derivative

  • Succinic hydrazide

  • Pyridine

  • Absolute ethanol

  • Ice-cold water

Procedure:

  • Dissolve equimolar amounts of the chalcone derivative (0.005 M) and succinic hydrazide (0.005 M) in absolute ethanol.[7]

  • Add a small amount of pyridine (0.01 M) to the reaction mixture.[7]

  • Reflux the mixture for 2-6 hours at 65°C, monitoring the reaction by TLC with an ethyl acetate:hexane mobile phase.[7]

  • After completion, evaporate the solvent completely.[7]

  • Pour the residue into ice-cold water and stir continuously to solidify the product.[7]

  • Filter the solid product and dry it under vacuum.[7]

Quantitative Data for 1,3,5-Trisubstituted Pyrazole Synthesis
Chalcone DerivativeHydrazine DerivativeCatalystSolventReaction ConditionsYield (%)Reference
(E)-1,3-diphenylprop-2-en-1-onePhenylhydrazineGlacial Acetic AcidGlacial Acetic AcidReflux, 6 hGood[8]
Various substituted chalconesSuccinic hydrazidePyridineAbsolute Ethanol65°C, 2-6 hNot specified[7]

Synthesis of Scorpionate Ligands (Hydrotris(pyrazolyl)borates)

Scorpionate ligands, formally known as hydrotris(pyrazolyl)borates (Tp ligands), are versatile tripodal ligands that have had a significant impact on coordination chemistry.[9] They are typically synthesized by the reaction of a pyrazole with an alkali metal borohydride at high temperatures.

Experimental Protocol: Synthesis of Potassium Hydrotris(3-(4-benzonitrile)pyrazol-1-yl)borate (KTp⁴ᵇᶻ)

This protocol describes the synthesis of a functionalized scorpionate ligand.

Materials:

  • 3-(4-Benzonitrile)pyrazol-1-yl

  • Potassium borohydride (KBH₄)

  • Chloroform

Procedure:

  • Grind together 3-(4-benzonitrile)pyrazol-1-yl (40 mmol) and potassium borohydride (10 mmol).[10]

  • Heat the solid mixture in a melt at 250°C for 3 hours.[10]

  • Cool the melt to room temperature and crush the resulting solid.[10]

  • Wash the crushed solid with chloroform to remove unreacted pyrazole.[10]

  • Collect the remaining solid by filtration and dry it in vacuo to yield the potassium salt of the scorpionate ligand.[10]

Quantitative Data for Scorpionate Ligand Synthesis
Pyrazole DerivativeBorohydride SaltReaction ConditionsYield (%)Reference
3-(4-Benzonitrile)pyrazol-1-ylKBH₄250°C (melt), 3 h68[10]
PyrazoleKBH₄High Temperature (melt or high-boiling solvent)High[9]

Synthesis of Pyrazole-Based Schiff Base Ligands

Pyrazole-based Schiff bases are an important class of ligands due to their synthetic accessibility and broad range of applications, particularly in the formation of metal complexes with interesting biological activities. They are typically synthesized by the condensation of a pyrazole carbaldehyde with a primary amine.

Experimental Protocol: General Synthesis of a Pyrazole Schiff Base

This protocol outlines a general method for the synthesis of pyrazole Schiff base derivatives.

Materials:

  • 1,3-Diphenylpyrazole-4-carboxaldehyde

  • Substituted aromatic amine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a 30 mL solution of ethanol, dissolve 1,3-diphenylpyrazole-4-carboxaldehyde (0.0024 mol) and the substituted aromatic amine.[11]

  • Add a few drops (approximately 10) of glacial acetic acid to the mixture.[11]

  • Reflux the reaction mixture with stirring for 6 hours at 85°C.[11]

  • Allow the solution to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

Quantitative Data for Pyrazole Schiff Base Synthesis
Pyrazole AldehydeAmineCatalystSolventReaction ConditionsYield (%)Reference
1,3-Diphenylpyrazole-4-carboxaldehydeVarious aromatic aminesGlacial Acetic AcidEthanol85°C, 6 hGood[11]
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde1-aminonapthaleneNoneMethanolReflux, 4-5 hNot specified[12]

Diagrams

Knorr_Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up dicarbonyl 1,3-Dicarbonyl Compound mixing Mixing in Solvent with Acid Catalyst dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing heating Heating (e.g., 100°C, 1h) mixing->heating precipitation Precipitation (Addition of Water) heating->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying product Pyrazole Product drying->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Scorpionate_Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up pyrazole Substituted Pyrazole grinding Grinding Reactants pyrazole->grinding borohydride Potassium Borohydride borohydride->grinding melting Heating in a Melt (e.g., 250°C, 3h) grinding->melting cooling Cooling and Crushing melting->cooling washing Washing with Organic Solvent cooling->washing filtration Filtration washing->filtration drying Drying in Vacuo filtration->drying product Scorpionate Ligand (Potassium Salt) drying->product

Caption: Workflow for Scorpionate Ligand Synthesis.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of pyrazole derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Introduction

Pyrazole, a five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral effects.[2][3][4][5] The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents, and pyrazole-based compounds represent a promising avenue of research.[1] This document outlines key data and methodologies for researchers working on the discovery and development of pyrazole derivatives as antimicrobial and antifungal agents.

Quantitative Data on Antimicrobial and Antifungal Activity

The following tables summarize the in vitro efficacy of various pyrazole derivatives against a range of bacterial and fungal pathogens. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Naphthyl-substituted pyrazole-derived hydrazone (6)Staphylococcus aureus0.78–1.56-[6]
Naphthyl-substituted pyrazole-derived hydrazone (6)Acinetobacter baumannii0.78–1.56-[6]
Dihydrotriazine substituted pyrazole (40)MRSA1-[6]
Dihydrotriazine substituted pyrazole (40)Escherichia coli1-[6]
Pyrazole-thiazole hybrid (10)-1.9-3.9-[6]
Thiazolo-pyrazole derivative (17)MRSA4-[6]
Pyrazole derivative (54)S. aureus CSE (IC50)0.7 µM-[6]
Pyrazole derivative (54)P. aeruginosa CSE (IC50)1.2 µM-[6]
Carbodithionate derivative (55)MRSA4-[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5-12522[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Bacillus subtilis62.5-12530[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Klebsiella pneumoniae62.5-12520[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Escherichia coli62.5-12527[2]
Pyrano[2,3-c] pyrazole (5c)E. coli6.2513 (at 25 mg/mL)[7]
Pyrano[2,3-c] pyrazole (5c)K. pneumoniae6.25-[7]
Pyrano[2,3-c] pyrazole (5c)L. monocytogenes50-[7]
Pyrano[2,3-c] pyrazole (5c)S. aureus--[7]
Pyrazole-thiazole hybridMRSA<0.2 µM (MBC)-[6]
Imidazothiadiazole-pyrazole (21c)Multi-drug resistant strains0.25-[8]
Imidazothiadiazole-pyrazole (23h)Multi-drug resistant strains0.25-[8]
Pyrazole-dimedone (24, 25)S. aureus16-[5]

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)EC50 (µg/mL)Zone of Inhibition (mm)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9–7.8-35[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9–7.8--[2]
Pyrazole carboxamide (7af, 7bc, 7bg, 7bh, 7bi)Various phytopathogenic fungi---[9]
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani-0.37-[9]
Pyrazole-3-carboxylic acid derivative (153, 154)Candida parapsilosis---[10]
Pyrazole-3,4-dicarboxylic acid derivative (155, 156)Candida tropicalis, Candida glabrata---[10]
Nitro pyrazole based thiazole derivative (40)Aspergillus niger, Aspergillus clavatus, Candida albicans---[5]
Pyrazole derivative (23)Aspergillus fumigatus---[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. The following are standard protocols for the synthesis and antimicrobial evaluation of pyrazole derivatives.

General Protocol for the Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing pyrazole derivatives, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11]

Materials:

  • Ethyl acetoacetate (or other 1,3-dicarbonyl compound)

  • Thiocarbohydrazide (or other hydrazine derivative)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve thiocarbohydrazide (0.1 mol) in a mixture of ethanol (20 mL) and a catalytic amount of hydrochloric acid.[2]

  • Add ethyl acetoacetate (0.1 mol) to the solution.[2]

  • Reflux the mixture for 1 hour.[2]

  • After cooling, collect the precipitate by filtration.

  • Wash the precipitate with cold ethanol and dry under reduced pressure to obtain the pyrazole derivative.[2]

  • Characterize the synthesized compound using techniques such as IR, NMR, and mass spectrometry.[11][12]

Protocol for In Vitro Antibacterial Susceptibility Testing

This method is used for preliminary screening of the antibacterial activity of synthesized compounds.[7]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Chloramphenicol)

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial inoculum onto the surface of the MHA plates.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Place a standard antibiotic disc on the agar surface as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[7][13]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Resazurin solution (0.01%)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[7]

  • Prepare a bacterial inoculum and adjust its concentration.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.[7]

  • The MIC is the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.[7]

Protocol for In Vitro Antifungal Susceptibility Testing

This method is commonly used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[9][14]

Materials:

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., acetone)

  • Standard fungicide (e.g., Carbendazol)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave it.

  • While the PDA is still molten, add the test compound at a specific concentration (e.g., 100 µg/mL).[9]

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture in the center of the PDA plate.

  • Prepare a control plate with the solvent only and a positive control plate with a standard fungicide.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • To determine the EC50 value, test a series of concentrations of the compound.[9]

Visualizations: Workflows and Mechanisms of Action

Diagrams are powerful tools for visualizing complex processes. The following are Graphviz DOT scripts for generating diagrams of an experimental workflow and a proposed mechanism of action.

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination moa_studies Mechanism of Action Studies mic_determination->moa_studies toxicity_assays Cytotoxicity & Hemolysis Assays mic_determination->toxicity_assays in_vivo In Vivo Efficacy Studies toxicity_assays->in_vivo

Caption: Experimental workflow for the discovery and development of antimicrobial pyrazole derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

dna_gyrase_inhibition pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling Relaxes negative supercoils Introduces negative supercoils replication DNA Replication supercoiling->replication transcription Transcription supercoiling->transcription cell_death Bacterial Cell Death replication->cell_death Leads to transcription->cell_death Leads to

Caption: Proposed mechanism of action of certain pyrazole derivatives through the inhibition of bacterial DNA gyrase.

Conclusion

Pyrazole derivatives continue to be a rich source of potential antimicrobial and antifungal agents. The data and protocols presented here provide a framework for researchers to systematically synthesize, evaluate, and optimize these compounds. Further research focusing on mechanism of action studies, in vivo efficacy, and safety profiles will be critical in translating these promising laboratory findings into clinically useful therapeutics. The structure-activity relationship studies are also crucial for designing more potent and selective pyrazole-based drugs to combat the challenge of antimicrobial resistance.[1][15]

References

Application Notes: 4-Bromo-3-phenyl-1H-pyrazole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of pharmacological profiles to enhance potency and selectivity against various cancer cell lines. This application note focuses on the utility of 4-Bromo-3-phenyl-1H-pyrazole as a versatile starting material for the synthesis of novel anticancer drug candidates. The bromine atom at the 4-position serves as a key handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective anticancer agents.

Synthetic Approach: From this compound to Bioactive Derivatives

A robust and widely employed strategy for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various boronic acids, leading to the synthesis of a library of 4-aryl-3-phenyl-1H-pyrazole analogs.

A general synthetic workflow is outlined below. The initial step involves the protection of the pyrazole nitrogen, followed by the Suzuki coupling, and finally deprotection and further modification if required.

G A This compound B N-Protection A->B C N-Protected This compound B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D E N-Protected 4-Aryl-3-phenyl-1H-pyrazole D->E F Deprotection E->F G 4-Aryl-3-phenyl-1H-pyrazole (Anticancer Candidate) F->G

General synthetic workflow for 4-aryl-3-phenyl-1H-pyrazoles.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the pyrazole ring.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add the N-protected this compound, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction mixture.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-phenyl-1H-pyrazole derivative.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, HT29, SW480)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized 4-aryl-3-phenyl-1H-pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 4-aryl-3-phenyl-1H-pyrazole analogs against various human colon cancer cell lines.

Compound IDR Group (at 4-position)HCT116 GI₅₀ (µM)HT29 GI₅₀ (µM)SW480 GI₅₀ (µM)
1a Phenyl8.512.315.1
1b 4-Methoxyphenyl5.27.89.9
1c 4-Fluorophenyl3.14.56.2
1d 4-Chlorophenyl4.66.17.8
1e 3,4-Dimethoxyphenyl6.89.211.5
Doxorubicin (Positive Control)0.050.080.12

GI₅₀: 50% growth inhibition concentration. Data is representative of typical results from such studies.

Signaling Pathways and Mechanism of Action

Several pyrazole-based anticancer agents have been shown to exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The synthesized 4-aryl-3-phenyl-1H-pyrazole derivatives may target one or more of these pathways.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factors EGFR EGFR GF->EGFR VEGFR VEGFR GF->VEGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway VEGFR->PI3K Proliferation Cell Proliferation Ras->Proliferation PI3K->Proliferation Tubulin Tubulin Polymerization Tubulin->Proliferation CDKs CDKs CDKs->Proliferation Apoptosis Apoptosis Pyrazole 4-Aryl-3-phenyl-1H-pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR Inhibition Pyrazole->Tubulin Inhibition Pyrazole->CDKs Inhibition Pyrazole->Apoptosis Induction

Potential signaling pathways targeted by pyrazole derivatives.

Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), can elucidate the precise mode of action of these compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The Suzuki-Miyaura coupling reaction provides a powerful tool for creating diverse libraries of 4-aryl-3-phenyl-1H-pyrazole derivatives. The presented protocols for synthesis and biological evaluation can guide researchers in the discovery and development of potent and selective pyrazole-based anticancer drugs. The quantitative data from such studies are crucial for establishing structure-activity relationships and optimizing lead compounds for further preclinical and clinical development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several effective routes. The most common strategies involve either the bromination of a pre-formed pyrazole ring or a one-pot reaction that combines cyclization and bromination.

  • Two-Step Synthesis (Cyclocondensation then Bromination): This is a classical and widely used method. It involves the initial synthesis of the 3-phenyl-1H-pyrazole ring via a cyclocondensation reaction, typically between a 1,3-dicarbonyl compound (like 1-phenylbutane-1,3-dione) and a hydrazine derivative.[1] The resulting pyrazole is then brominated at the 4-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine.[2]

  • One-Pot Synthesis: Modern, efficient methods allow for a one-pot synthesis where the 1,3-dicarbonyl compound and hydrazine are reacted in the presence of a brominating agent.[2] A notable high-yield approach uses N-bromosaccharin (NBSac) with a silica-supported sulfuric acid catalyst under solvent-free conditions, which is environmentally friendly and can significantly reduce reaction times.[2]

  • 1,3-Dipolar Cycloaddition: A more advanced method involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynyl bromides.[3] This technique offers high regioselectivity and is tolerant of various functional groups.[3]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be reaching completion. You can monitor the progress using Thin Layer Chromatography (TLC) or LC-MS.[4] To drive the reaction forward, consider increasing the reaction time or raising the temperature, potentially to reflux.[4] Microwave-assisted synthesis can also be effective in reducing reaction times and improving yields.[4]

  • Suboptimal Reagents or Catalyst: The purity of your starting materials is critical; impurities can lead to unwanted side reactions.[1] The choice and amount of catalyst, particularly in cyclocondensation reactions, are crucial. Catalytic amounts of a protic acid (e.g., acetic acid) or a Lewis acid can significantly improve yields.[4] For solvent-free methods, silica-supported sulfuric acid has proven effective.[2]

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly consume starting materials.[1][4] This is often an issue of regioselectivity, especially when using unsymmetrical precursors.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates may form that do not readily convert to the final product.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to overcome this barrier.[1]

Q3: I am observing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A3: The formation of regioisomeric mixtures is a common problem in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The selectivity is influenced by both electronic and steric factors, as well as the reaction conditions.[1]

  • pH Control: The pH of the reaction medium can dictate the initial site of nucleophilic attack by the hydrazine.[1] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor another.[1]

  • Solvent Choice: The polarity and nature of the solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve the formation of a single regioisomer.[1] Aprotic dipolar solvents (e.g., DMF, DMAc) have also been reported to give better results than traditional protic solvents like ethanol.[5]

  • Protecting Groups: In multi-step syntheses, the strategic use of protecting groups can direct the reaction towards the desired isomer. For instance, protecting a hydroxyl group on the pyrazole ring before subsequent reactions can prevent unwanted side reactions.[6][7]

Troubleshooting Guide

The table below summarizes common issues, their probable causes, and recommended solutions to improve the yield and purity of this compound.

ProblemProbable CauseRecommended Solution(s)
Low Yield Incomplete reaction.Monitor reaction via TLC/LC-MS. Increase reaction time and/or temperature. Consider microwave irradiation.[4]
Poor quality of starting materials.Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative through purification or by using fresh reagents.[1]
Suboptimal catalyst or conditions.Optimize the choice and amount of acid/base catalyst. For one-pot methods, consider silica-supported sulfuric acid.[2][4]
Formation of stable intermediates.Add a dehydrating agent or increase the reaction temperature to facilitate conversion to the final product.[1]
Mixture of Isomers Poor regioselectivity with unsymmetrical precursors.Adjust the pH of the reaction medium. Experiment with different solvents, such as fluorinated alcohols (TFE) or aprotic dipolar solvents (DMAc), which can enhance selectivity.[1][5]
Difficult Purification Presence of unreacted starting materials.Ensure the reaction goes to completion. Use column chromatography with an optimized eluent system for purification.[6]
Formation of closely related byproducts.Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.[4]

Experimental Protocols & Data

Data Summary: Comparison of Synthetic Approaches
Synthetic RouteKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Two-Step: Cyclocondensation & Bromination 1. 1-phenylbutane-1,3-dione, Hydrazine, Acid catalyst.2. Brominating agent (e.g., NBS, Br2).60-80%Reliable, well-established method.Two separate steps, potentially longer reaction times.
One-Pot Synthesis[2] 1-phenylbutane-1,3-dione, Phenylhydrazine, N-bromosaccharin (NBSac), H2SO4/SiO2, Solvent-free.>90%High yield, short reaction time, environmentally friendly.Requires preparation of specific catalyst and brominating agent.
Bromination of Precursor[8] 1-phenyl-1H-pyrazol-3-ol, Br2, CHCl3.~75%Useful if the pyrazole precursor is readily available.Not a direct synthesis of the target molecule without further steps.
Protocol 1: Two-Step Synthesis (Cyclocondensation followed by Bromination)

Step A: Synthesis of 3-phenyl-1H-pyrazole

  • To a solution of 1-phenylbutane-1,3-dione (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.

  • Pour the residue into ice-cold water and collect the precipitated solid by filtration. Wash with water and dry to obtain 3-phenyl-1H-pyrazole.

Step B: Bromination of 3-phenyl-1H-pyrazole

  • Dissolve the 3-phenyl-1H-pyrazole (5 mmol) obtained from Step A in chloroform or acetic acid (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (5.5 mmol) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-20 hours.[8]

  • After the reaction is complete, wash the mixture with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel) to yield this compound.

Protocol 2: High-Yield One-Pot Synthesis

This protocol is adapted from a solvent-free method for other pyrazole derivatives.[2]

  • Prepare the catalyst by adding concentrated H2SO4 to silica gel.[2]

  • In a mortar, grind 1-phenylbutane-1,3-dione (1 mmol) and phenylhydrazine (1 mmol) with silica-supported H2SO4 (0.01 g) at room temperature until the starting materials are consumed (monitor by TLC).

  • To this mixture, add N-bromosaccharin (NBSac) (1 mmol) and continue to grind the mixture thoroughly for 5-10 minutes.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, add n-hexane (10 mL) to the mixture and filter to remove the catalyst and saccharin byproduct.

  • Wash the residue with additional n-hexane.

  • Evaporate the combined solvent from the filtrate to afford the pure this compound product.[2]

Visualizations

G Workflow for Two-Step Synthesis of this compound cluster_reactants Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination cluster_product Final Product A 1-phenylbutane-1,3-dione C Reflux in Ethanol with Acid Catalyst A->C Combine B Hydrazine B->C Combine D Intermediate: 3-phenyl-1H-pyrazole C->D Yields E React with NBS in Chloroform D->E Isolate & React F This compound E->F Purify

Caption: General workflow for the two-step synthesis of this compound.

G Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_tlc Is the reaction complete? (Monitor by TLC/LC-MS) start->check_tlc action_time Action: Increase reaction time or temperature (reflux) check_tlc->action_time No check_purity Are starting materials pure? check_tlc->check_purity Yes recheck_tlc Re-check for completion action_time->recheck_tlc recheck_tlc->action_time No recheck_tlc->check_purity Yes action_purify Action: Purify reagents or use a fresh batch check_purity->action_purify No check_catalyst Is the catalyst optimal? check_purity->check_catalyst Yes action_purify->start Restart Reaction action_catalyst Action: Screen different acid/base catalysts and concentrations check_catalyst->action_catalyst No end_node Yield Improved check_catalyst->end_node Yes action_catalyst->start Restart Reaction

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-3-phenyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, reagents from the synthesis (such as N-bromosuccinimide), and side-products. A significant potential impurity is the regioisomer, 4-bromo-5-phenyl-1H-pyrazole, which can form depending on the synthetic route. The presence of colored impurities can also be an issue, which can often be addressed by treatment with activated charcoal during recrystallization.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: A mixture of hexane and ethyl acetate is a commonly used and effective solvent system for the recrystallization of this compound. Other potential solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and cyclohexane, or mixed solvent systems such as ethanol/water. The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility for it at cold temperatures.

Q4: What are the suggested conditions for column chromatography of this compound?

A4: For normal-phase column chromatography, silica gel is the standard stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane. For instance, a starting eluent of ethyl acetate/n-hexane (1:20) has been used for a similar compound. The polarity of the eluent can be gradually increased to ensure good separation of the desired product from any impurities.

Q5: Is this compound known to have biological activity?

A5: While specific biological activities for this compound are not extensively documented in readily available literature, the pyrazole scaffold is a well-known pharmacophore present in many FDA-approved drugs. Pyrazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower boiling point solvent. - Add a co-solvent in which the compound is less soluble (an "anti-solvent"). - Ensure a slow cooling process; rapid cooling can promote oiling out.
Low recovery/yield - Too much solvent was used. - The compound is significantly soluble in the solvent even at low temperatures. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat the filtration apparatus to prevent the product from crashing out.
Colored impurities in crystals Highly colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the overall yield.
No crystal formation - The solution is not supersaturated. - Lack of nucleation sites for crystal growth.- Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod below the solvent level. - Add a seed crystal of the pure compound, if available.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC The solvent system is not optimal for separating the compound from its impurities.- Experiment with different solvent systems of varying polarities. A common starting point is a mixture of hexane and ethyl acetate. - For very polar impurities, consider adding a small percentage of a more polar solvent like methanol to the eluent.
Compound is not moving from the baseline The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Co-elution of the product and impurities The polarity of the product and a major impurity are very similar. This is common with regioisomers.- Use a long column to increase the separation efficiency. - Employ a shallow gradient of the mobile phase to improve resolution. - Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the issue persists.
Streaking of the compound on the column/TLC - The compound may be acidic or basic and is strongly interacting with the silica gel. - The sample is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a reported procedure for the synthesis and purification of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot mixture of hexane and ethyl acetate.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to induce maximum crystallization.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

A reported yield for this procedure is 93%.

Column Chromatography of a Structurally Similar Compound

The following protocol for a similar pyrazole derivative, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, can be adapted for this compound.[2]

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture, such as ethyl acetate/n-hexane (1:20).

  • Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to facilitate the elution of the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

An 88% yield was reported for the purification of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole using this method.[2]

Quantitative Data Summary

Purification MethodCompoundSolvent/Eluent SystemYieldPurityReference
RecrystallizationThis compoundHexane/Ethyl Acetate93%Not SpecifiedChemicalBook
Column Chromatography4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleEthyl acetate/n-hexane (1:20)88%Not Specified[2]
Column Chromatography & Recrystallization3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeChloroform56%Not Specified[3]

Visualizations

Experimental Workflow: Purification of Crude this compound

G Figure 1: General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Recrystallization Recrystallization (e.g., Hexane/Ethyl Acetate) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude->ColumnChromatography Purity Purity Assessment (TLC, NMR, etc.) Recrystallization->Purity ColumnChromatography->Purity PureProduct Pure this compound Purity->PureProduct

Caption: A logical workflow for the purification of crude this compound.

Hypothetical Signaling Pathway Inhibition by Pyrazole Derivatives

G Figure 2: Potential Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis CDK CDKs CellCycle Cell Cycle Progression CDK->CellCycle Pyrazole This compound (Hypothetical Inhibitor) Pyrazole->EGFR Inhibits Pyrazole->VEGFR Inhibits Pyrazole->CDK Inhibits

Caption: A diagram illustrating the potential inhibitory action of pyrazole derivatives on key cancer signaling pathways.

References

Common side reactions in the bromination of 3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 3-phenyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 3-phenyl-1H-pyrazole?

The electrophilic bromination of 3-phenyl-1H-pyrazole typically yields 4-bromo-3-phenyl-1H-pyrazole as the major product. The pyrazole ring is generally more susceptible to electrophilic substitution than the phenyl ring, with the C4-position being the most electronically enriched and sterically accessible site for attack.

Q2: What are the common brominating agents for this reaction?

Commonly used brominating agents for this transformation include:

  • N-Bromosuccinimide (NBS): Often preferred as it is a solid, easier to handle than liquid bromine, and can provide a low, steady concentration of bromine, which can help in minimizing side reactions.[1][2]

  • Molecular Bromine (Br₂): A strong brominating agent that can be used in various solvents. Its high reactivity can sometimes lead to over-bromination.

  • N-Bromosaccharin (NBSac): A stable and reactive solid brominating agent.[3]

Q3: What are the most common side reactions observed during the bromination of 3-phenyl-1H-pyrazole?

Several side reactions can occur, leading to a mixture of products:

  • Over-bromination: The formation of di- or even tri-brominated pyrazoles can occur, especially with an excess of the brominating agent or prolonged reaction times.

  • Bromination on the Phenyl Ring: Under certain conditions, particularly in strongly acidic media, electrophilic substitution on the phenyl ring can compete with bromination on the pyrazole ring. This can lead to the formation of isomers such as 3-(p-bromophenyl)-1H-pyrazole. This is because protonation of the pyrazole ring deactivates it towards electrophilic attack.

  • Formation of Regioisomers: While C4-bromination is favored, other regioisomers might form in minor amounts depending on the reaction conditions.

  • Reaction with Solvent: In nucleophilic solvents, solvent addition to intermediates may occur, though this is less common.

Q4: How can I identify the main product and potential side products?

A combination of analytical techniques is essential for product identification:

  • Thin Layer Chromatography (TLC): A quick method to assess the reaction progress and the number of components in the product mixture. The desired 4-bromo product will have a different Rf value than the starting material and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the C4-H proton signal of the pyrazole ring is a key indicator of successful bromination at the 4-position. The integration and splitting patterns of the aromatic protons on the phenyl ring can help identify if substitution has occurred on that ring.

    • ¹³C NMR: The chemical shift of the C4 carbon will change significantly upon bromination.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the brominated product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), which is a clear indicator of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the C-H stretching of the pyrazole C4 and the appearance of C-Br stretching vibrations.

Q5: What are typical reaction conditions to achieve selective 4-bromination?

For selective 4-bromination, the following conditions are generally recommended:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for better selectivity.

  • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are commonly used.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. The reaction may then be allowed to warm to room temperature.

  • Catalyst: In some cases, a catalytic amount of a proton source or a solid acid catalyst like silica-supported sulfuric acid can be used to promote the reaction.[3]

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Brominating Agent NBS can decompose over time. Use freshly opened or purified NBS. The activity of Br₂ can be checked by its color.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature or gently heating.
Poor Solubility of Starting Material Ensure the 3-phenyl-1H-pyrazole is fully dissolved in the chosen solvent before adding the brominating agent.
Presence of Inhibitors Ensure all glassware is clean and dry. Trace amounts of water or other nucleophiles can consume the brominating agent.

Problem: Formation of Multiple Products (Observed on TLC/NMR)

Observed Issue Possible Cause Suggested Solution
Multiple spots on TLC with higher Rf values Over-bromination (di- or tri-bromination) Use a stoichiometric amount (or slightly less) of the brominating agent (1.0-1.1 equivalents). Add the brominating agent portion-wise at a low temperature to maintain a low concentration.
Isomeric products with similar polarity Bromination on the phenyl ring Avoid strongly acidic conditions. Use a non-acidic solvent or add a non-nucleophilic base (e.g., pyridine, though this can complicate work-up) to scavenge any acid formed.
Unreacted starting material present with product Incomplete reaction Increase the reaction time or slightly increase the amount of brominating agent.

Problem: Product is a Dark Oil or Solid That is Difficult to Purify

Possible Cause Suggested Solution
Formation of colored impurities from side reactions Use activated carbon to decolorize the solution of the crude product before crystallization or chromatography.
Product is an oil Try trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.
Co-elution of impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Quantitative Data Summary

The following table summarizes reported yields for the bromination of pyrazole derivatives under various conditions. Note that direct comparative studies for 3-phenyl-1H-pyrazole are limited in the literature.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperatureProductYield (%)Reference
3,5-dimethylpyrazoleNBSacNoneH₂SO₄/SiO₂Room Temp.4-bromo-3,5-dimethyl-1-phenylpyrazole92[3]
Acetylacetone & PhenylhydrazineNBSacNoneH₂SO₄/SiO₂Room Temp.4-bromo-3,5-dimethyl-1-phenylpyrazoleExcellent[3]
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (Boc protected)NBSDMFNone0 °C to RT4-bromo derivativeNot specified[4]
4-bromo-1-phenyl-1H-pyrazol-3-olCH₃IDMFNaH0 °C to 60 °C4-bromo-3-methoxy-1-phenyl-1H-pyrazole88[5]

Experimental Protocols

Protocol 1: Regioselective 4-Bromination of 3-Phenyl-1H-Pyrazole using NBS

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenyl-1H-pyrazole (1.0 mmol) in dry dimethylformamide (DMF, 5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with saturated brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).

  • Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 3-phenyl-1H-pyrazole in DMF cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0 °C then RT add_nbs->react monitor Monitor by TLC react->monitor quench Pour into water monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry crude Crude Product dry->crude column Column Chromatography crude->column pure Pure Product column->pure

Caption: Experimental workflow for the bromination of 3-phenyl-1H-pyrazole.

Troubleshooting_Guide cluster_yield Yield Issues cluster_purity Purity Issues start Analyze Reaction Outcome (TLC, NMR) low_yield Low Yield / No Reaction start->low_yield multi_spots Multiple Products (on TLC) start->multi_spots check_reagents Check Reagent Activity (Fresh NBS) low_yield->check_reagents Possible Cause inc_time_temp Increase Reaction Time / Temperature low_yield->inc_time_temp Possible Cause check_solubility Ensure Complete Solubility low_yield->check_solubility Possible Cause over_brom Over-bromination? multi_spots->over_brom phenyl_brom Phenyl Bromination? over_brom->phenyl_brom No use_stoich Use Stoichiometric NBS over_brom->use_stoich Yes avoid_acid Avoid Acidic Conditions phenyl_brom->avoid_acid Yes optimize_pur Optimize Purification phenyl_brom->optimize_pur No

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki coupling of bromo-pyrazoles.

Troubleshooting Guide

This guide addresses common challenges and experimental issues in a question-and-answer format. Quantitative data is summarized to aid in diagnosing and resolving these problems.

Question 1: I am observing low to no yield of my desired coupled product. What are the primary factors to investigate?

Answer: Low or no yield in Suzuki coupling with bromo-pyrazoles can stem from several sources. The primary areas to investigate are the catalyst system, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is recommended.

First, evaluate your catalyst and ligand choice. While various palladium sources can be used, their effectiveness is highly dependent on the specific bromo-pyrazole and boronic acid partner. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective for the coupling of bromo-indazoles (a related heterocyclic system), providing high yields in short reaction times.[1][2] In contrast, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) may be less effective for this transformation.[2]

Next, consider the reaction conditions. The choice of base and solvent is critical. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[1][3][4] The solvent system often consists of an aprotic polar solvent like 1,4-dioxane or dimethoxyethane (DME), sometimes with the addition of water.[1][3][5]

Finally, consider the possibility of competing side reactions such as debromination of the pyrazole starting material or protodeboronation of the boronic acid.[6] These are common pitfalls in heteroaryl Suzuki couplings.

Here is a logical workflow for troubleshooting low yield:

low_yield_troubleshooting start Low/No Yield Observed catalyst Evaluate Catalyst System - Catalyst Choice (e.g., Pd(dppf)Cl₂) - Ligand Selection (e.g., XPhos, SPhos) - Catalyst Loading start->catalyst conditions Optimize Reaction Conditions - Base Selection (e.g., K₂CO₃, K₃PO₄) - Solvent System (e.g., Dioxane, DME) - Temperature & Time catalyst->conditions side_reactions Investigate Side Reactions - Debromination - Protodeboronation - Homocoupling conditions->side_reactions solution Successful Coupling side_reactions->solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling of bromo-pyrazoles.

Question 2: I am observing a significant amount of debrominated pyrazole as a byproduct. How can I minimize this?

Answer: Debromination is a frequent side reaction in Suzuki couplings of heteroaryl halides.[6] It can be influenced by the reaction conditions and the nature of the pyrazole substrate. Here are key factors to consider and potential solutions:

  • N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen can significantly suppress this side reaction.[3]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of debromination. It is advisable to monitor the reaction closely and aim for the shortest possible reaction time.

  • Catalyst and Ligand: Some palladium-ligand systems are more prone to inducing debromination. Screening different ligands, particularly bulky electron-rich phosphine ligands, can be beneficial.

ParameterCondition Prone to DebrominationSuggested OptimizationExpected Outcome
Pyrazole Substrate Unprotected N-HN-protection (e.g., Boc, SEM)Reduced pyrazolate formation and catalyst inhibition.[3]
Temperature High (>100 °C)Lower temperature (e.g., 80 °C)Minimized thermal decomposition and side reactions.[2]
Reaction Time Prolonged (>24h)Monitor for completion (TLC, LC-MS)Reduced exposure to conditions promoting debromination.

Question 3: My boronic acid is being consumed, but I am not getting the desired product. What is happening?

Answer: This scenario strongly suggests that protodeboronation is occurring. This is a side reaction where the boronic acid reacts with a proton source to regenerate the corresponding arene, effectively removing it from the catalytic cycle.[6]

Key factors that promote protodeboronation include:

  • Presence of Water: Aqueous basic conditions can facilitate protodeboronation.

  • Base Strength: Strong bases can accelerate this side reaction.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.

To mitigate protodeboronation, consider the following strategies:

ParameterCondition Prone to ProtodeboronationSuggested OptimizationExpected Outcome
Solvent System Aqueous base in a protic solventAnhydrous conditions or a biphasic system with minimal water.[6]Reduced availability of proton sources.
Base Strong aqueous bases (e.g., NaOH, K₂CO₃ in water)Anhydrous bases (e.g., powdered K₃PO₄, CsF).[6]Slower rate of protodeboronation.
Boronic Acid Derivative Boronic acidBoronic ester (e.g., pinacol ester) or trifluoroborate salt.[6]Increased stability and slow release of the boronic acid.
Reaction Conditions High temperature and long reaction timeLower temperature and shorter reaction time.[6]Minimized time for the side reaction to occur.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is generally most effective for the Suzuki coupling of bromo-pyrazoles?

A1: While the optimal catalyst can be substrate-dependent, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has shown excellent performance in the coupling of bromo-indazoles, a closely related heterocycle, providing high yields in relatively short reaction times.[1][2] Other effective catalysts include those with bulky, electron-rich phosphine ligands like XPhos and SPhos, which are known to be effective in challenging heteroaryl couplings.[7][8]

Catalyst Screening Data for a Model Suzuki Coupling [1][2]

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(dppf)Cl₂295
2Pd(PCy₃)₂240
3Pd(PPh₃)₄2435
4Pd(PPh₃)₂Cl₂2430

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.

Q2: What is the role of the base, and which one should I choose?

A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid to facilitate the transmetalation step.[9] The choice of base can significantly impact the reaction yield. Common bases for Suzuki coupling of bromo-pyrazoles include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][3][4] The strength and solubility of the base are important considerations. For sensitive substrates, a weaker base like sodium bicarbonate (NaHCO₃) might be preferred to avoid decomposition.[10] For challenging couplings, stronger, anhydrous bases like powdered K₃PO₄ are often beneficial.[6]

Q3: What solvent system is recommended for this reaction?

A3: Aprotic polar solvents are frequently used for the Suzuki coupling of bromo-pyrazoles.[5] Common choices include 1,4-dioxane, dimethoxyethane (DME), and toluene, often in a mixture with water to aid in dissolving the base.[1][3][5] However, as noted in the troubleshooting section, the presence of water can promote protodeboronation.[6] Therefore, for sensitive substrates, anhydrous conditions may be necessary.

Q4: How can I prevent the formation of palladium black?

A4: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, leading to catalyst deactivation. This can be caused by high temperatures, prolonged reaction times, or an inappropriate ligand. To prevent this, consider the following:

  • Use a robust ligand: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.[11]

  • Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.

  • Ensure proper degassing: Oxygen can lead to the formation of palladium oxides and subsequent precipitation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole

This protocol is a generalized procedure and may require optimization for specific substrates.

experimental_workflow reagents 1. Add Bromo-pyrazole, Boronic Acid, and Base to a flame-dried flask. catalyst 2. Add Palladium Catalyst and Ligand. reagents->catalyst degas 3. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. catalyst->degas solvent 4. Add degassed solvent. degas->solvent reaction 5. Heat to the desired temperature with stirring. solvent->reaction monitoring 6. Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup 7. Cool, perform aqueous workup, and extract with organic solvent. monitoring->workup purification 8. Dry, concentrate, and purify (e.g., column chromatography). workup->purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-pyrazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv., e.g., K₂CO₃ or K₃PO₄).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂ (3-5 mol%)) and any additional ligand if required.

  • Degassing: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DME) via syringe. If a co-solvent like water is used, it should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix oxidative_addition Oxidative Addition oxidative_addition->pdiix pdiir2 R¹-Pd(II)L₂-R² pdiix->pdiir2 transmetalation Transmetalation transmetalation->pdiir2 pdiir2->pd0 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Bromo-pyrazole) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

How to avoid dehalogenation in cross-coupling reactions of bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with dehalogenation in cross-coupling reactions of bromo-heterocycles.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction that lowers the yield of the desired cross-coupled product. This guide provides a systematic approach to diagnose and resolve this issue.

Issue: Significant formation of dehalogenated byproduct is observed.

This is a prevalent issue, particularly in Suzuki-Miyaura reactions of bromo-heterocycles.[1] The primary causes often revolve around reaction kinetics where the rate of dehalogenation competes with or exceeds the rate of the desired cross-coupling. Key factors to investigate include the catalyst system, base, solvent, and temperature.

Troubleshooting Workflow

G start Dehalogenation Observed ligand 1. Modify Ligand start->ligand Start Here base 2. Screen Bases ligand->base If issue persists end Dehalogenation Minimized ligand->end Issue Resolved solvent 3. Change Solvent base->solvent If issue persists base->end Issue Resolved temp 4. Lower Temperature solvent->temp If issue persists solvent->end Issue Resolved boron 5. Evaluate Boron Source temp->boron If issue persists temp->end Issue Resolved protect 6. Consider Protecting Group boron->protect For N-heterocycles boron->end Issue Resolved protect->end

Figure 1: A logical workflow for troubleshooting dehalogenation in cross-coupling reactions.

Step-by-Step Solutions:

  • Modify the Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1]

    • Recommendation: Switch from less bulky ligands like PPh₃ to bulkier, more electron-rich ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]

  • Screen Different Bases: The base can significantly influence the reaction outcome. Stronger bases or those that can act as hydride donors may promote dehalogenation.[1]

    • Recommendation: If using a strong base like an alkoxide, consider switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3] The choice of base can be substrate-dependent and may require screening.

  • Change the Solvent: Solvents can act as a source of hydrogen atoms, leading to dehalogenation. This has been observed in solvents like DMF and alcohols.[4]

    • Recommendation: Switch from potentially reducible solvents like DMF or alcohols to aprotic, non-polar solvents such as toluene or 1,4-dioxane.[4] However, be aware that even dioxane can sometimes promote dehalogenation more than toluene.[4] The presence of water should also be optimized, as excess water can promote dehalogenation, while anhydrous conditions might stall the reaction.[5]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of catalyst decomposition and undesired side reactions, including dehalogenation.[1]

    • Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave irradiation can sometimes promote the desired coupling at a lower bulk temperature and for a shorter duration, potentially reducing side reactions.[4]

  • Evaluate the Boron Source (for Suzuki-Miyaura Reactions): Boronic acids can be unstable and prone to protodeboronation, which can indirectly affect the main reaction pathway.

    • Recommendation: Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[3]

  • Consider a Protecting Group: For certain N-heterocycles like pyrroles, the unprotected NH group can interfere with the catalytic cycle and promote dehalogenation.[6]

    • Recommendation: Protecting the nitrogen atom with a suitable group (e.g., BOC, SEM) can suppress dehalogenation and improve the yield of the desired product.[6]

Quantitative Data on Dehalogenation

The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product versus the dehalogenated byproduct for specific bromo-heterocycles.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 2-Bromopyridine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of 2-Arylpyridine (%)Dehalogenation (%)
1Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Toluene8012>95<5
2Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O10024~70~15-20
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane10018~85~10
4(IPr)Pd(allyl)Cl (2)-NaOtBu (1.5)DioxaneRT4>98Not reported

Data synthesized from multiple sources for illustrative comparison.[2][7]

Table 2: Influence of Solvent on Dehalogenation in the Suzuki-Miyaura Coupling of 4,5-Dibromothiophene

EntryCatalyst SystemBaseSolvent (v/v)Temp (°C)Coupled Product (%)Dehalogenated Product (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)903555
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)9095<10
3Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (8:1)9035 (incomplete reaction)0

Data adapted from a study on regioselective Suzuki couplings.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including β-hydride elimination from alkoxide bases or the solvent, or oxidative addition of a hydride source to the Pd(0) complex. The resulting Pd-H species can then undergo reductive elimination with the heteroaryl group to yield the dehalogenated byproduct.

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction A Ar-Pd(II)-X B Ar-Pd(II)-R A->B Transmetalation C Ar-R B->C Reductive Elimination D Ar-Pd(II)-X E Ar-Pd(II)-H D->E Hydride Transfer F Ar-H E->F Reductive Elimination start Pd(0) + Ar-X start->A start->D

Figure 2: Competing pathways of cross-coupling and dehalogenation.

Q2: Are certain bromo-heterocycles more prone to dehalogenation?

A2: Yes, electron-rich bromo-heterocycles can be more susceptible to dehalogenation. Additionally, the position of the bromine atom on the heterocyclic ring plays a role. For instance, in bromothiophenes, the reactivity can differ between the 2- and 3-positions, which can influence the propensity for side reactions under certain conditions.[8] Heterocycles with unprotected NH groups, such as some pyrroles and indoles, are also particularly prone to dehalogenation.[6]

Q3: Can the quality of the boronic acid or ester affect dehalogenation?

A3: While the quality of the boron reagent is more directly linked to side reactions like protodeboronation and homocoupling, these can impact the overall efficiency of the desired cross-coupling.[3] If the transmetalation step is slow due to poor reagent quality or instability, it allows more time for competing dehalogenation of the bromo-heterocycle to occur. Using fresh, high-purity boronic acids or more stable boronic esters is recommended.[3]

Q4: Is it better to use a Pd(0) or Pd(II) precatalyst to avoid dehalogenation?

A4: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) precatalysts can be effective. The key is the generation of the active Pd(0) species in the catalytic cycle. With Pd(II) sources, an in-situ reduction is required, which can sometimes be a source of side reactions if not efficient. However, many modern, highly active catalysts are Pd(II) precatalysts that are part of a well-defined ligand system. The choice of ligand often has a more significant impact on suppressing dehalogenation than the initial oxidation state of the palladium source.[9]

Q5: How can I effectively degas my reaction to prevent side reactions?

A5: Rigorous degassing is crucial to remove oxygen, which can lead to catalyst degradation and promote homocoupling of boronic acids.[3] Common methods include:

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from solvents. It involves freezing the solvent with liquid nitrogen, applying a vacuum, and then allowing it to thaw. This cycle is typically repeated three times.

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen.[10] The reaction vessel should then be kept under a positive pressure of the inert gas.[3]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-heterocycle with Minimized Dehalogenation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the bromo-heterocycle, boronic acid or ester, palladium precatalyst, ligand, and base.[7]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Degassing (optional but recommended): If the solvent was not pre-degassed, the reaction mixture can be further degassed by bubbling argon through the solution for 10-15 minutes.[10]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Scaling up the synthesis of 4-Bromo-3-phenyl-1H-pyrazole for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-3-phenyl-1H-pyrazole for industrial applications. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process workflows to address common challenges encountered during production.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the industrial-scale synthesis of this compound.

Q1: We are observing a significant decrease in yield upon scaling up the synthesis from lab to pilot plant. What are the potential causes and how can we mitigate this?

A: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor temperature control. This can result in localized overheating, promoting side reactions and decomposition of the product.

    • Solution: Employ a jacketed reactor with an efficient heat transfer fluid. Consider a semi-batch process where the brominating agent is added portion-wise to manage the exotherm of the reaction.

  • Poor Mixing: Inadequate agitation in large vessels can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients and incomplete conversion.

    • Solution: Optimize the impeller design and agitation speed for the specific reactor geometry and reaction mass viscosity. Baffles can also be installed to improve mixing efficiency.

  • Extended Reaction Times: Reactions that are complete within a few hours at the lab scale may require longer durations in a larger reactor.

    • Solution: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and determine the optimal reaction endpoint, rather than relying on time alone.

Q2: During the bromination of 3-phenyl-1H-pyrazole, we are observing the formation of di-brominated and other isomeric impurities. How can we improve the regioselectivity?

A: The formation of regioisomers and over-brominated products is a common challenge in the synthesis of substituted pyrazoles.

  • Control of Reaction Conditions: Precisely controlling the reaction temperature is crucial. Lowering the temperature can often improve selectivity by favoring the kinetically controlled product.

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a common laboratory reagent, other brominating agents might offer better selectivity on an industrial scale. A screening of different brominating agents and reaction conditions may be necessary.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will likely lead to the formation of di-brominated impurities.

Q3: The crude this compound is an oily liquid that is difficult to handle and purify. What are the recommended purification strategies for large-scale production?

A: Obtaining a solid product is often desirable for easier handling and purification on an industrial scale.

  • Crystallization: A systematic screening of solvents is recommended to find a suitable system for crystallization. This is often the most effective and scalable method for purifying solid organic compounds.

  • Slurry Washes: Washing the crude product with a solvent in which the desired product has low solubility, but the impurities are soluble, can be an effective purification step.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction can be employed during the work-up to remove them.

Q4: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A: Industrial-scale synthesis requires strict adherence to safety protocols.

  • Brominating Agents: Many brominating agents are corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, and the reaction is carried out in a well-ventilated area or a closed system.

  • Solvents: The use of flammable organic solvents requires appropriate fire safety measures, including grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The bromination reaction can be exothermic. A thorough thermal hazard assessment should be conducted before scaling up to prevent thermal runaway.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of brominated pyrazoles, primarily derived from laboratory-scale experiments. These values can serve as a starting point for process optimization at an industrial scale.

ParameterValueNotes
Yield 56% - 88%Yields are highly dependent on the specific reagents, reaction conditions, and scale. The higher end is often achieved in optimized lab-scale syntheses.[1][2]
Reaction Temperature 0°C to 90°CLower temperatures (0°C) are often used for the addition of reagents to control exotherms, while higher temperatures (up to 90°C) may be required to drive the reaction to completion.[2][3]
Reaction Time 1 - 8 hoursReaction times can vary significantly with scale and temperature. In-process monitoring is crucial for determining the endpoint.[2][3]
Purity (after purification) >95%High purity is typically achieved through crystallization or column chromatography.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, adapted for an industrial setting.

Synthesis of this compound
  • Reactor Preparation: Charge a clean and dry glass-lined or stainless steel reactor with 3-phenyl-1H-pyrazole and a suitable solvent (e.g., a chlorinated solvent or an ether).

  • Cooling: Cool the reactor contents to the desired temperature (e.g., 0-10°C) with agitation.

  • Reagent Addition: Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the reactor, ensuring the temperature is maintained within the set range.

  • Reaction: Once the addition is complete, allow the reaction to proceed at the specified temperature, monitoring its progress using in-process controls.

  • Quenching: After the reaction is complete, quench the reaction mixture by adding a suitable aqueous solution (e.g., sodium thiosulfate solution) to neutralize any remaining brominating agent.

  • Work-up: Perform an aqueous work-up to remove water-soluble impurities. This may involve phase separation and washing of the organic layer.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.

  • Isolation: Isolate the crystallized product by filtration or centrifugation.

  • Washing: Wash the isolated crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Process Visualizations

Workflow for Industrial Synthesis of this compound

G cluster_0 Synthesis Stage cluster_1 Purification Stage Raw_Materials Raw Materials (3-phenyl-1H-pyrazole, Brominating Agent, Solvent) Reactor_Charging Reactor Charging Raw_Materials->Reactor_Charging Reaction_Execution Controlled Bromination Reaction Reactor_Charging->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Workup Aqueous Work-up & Phase Separation Quenching->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Isolation Filtration / Centrifugation Crystallization->Isolation Washing Crystal Washing Isolation->Washing Drying Vacuum Drying Washing->Drying Final_Product Final Product (Pure this compound) Drying->Final_Product

Caption: Overall workflow for the industrial synthesis of this compound.

Troubleshooting Decision Tree for Synthesis Issues

G start In-Process Control Shows Issue low_yield Low Yield? start->low_yield impurity High Impurity Levels? start->impurity low_yield->impurity No check_temp Check Temperature Control low_yield->check_temp Yes over_bromination Di-brominated Impurities? impurity->over_bromination Yes starting_material Unreacted Starting Material? impurity->starting_material No check_mixing Verify Mixing Efficiency check_temp->check_mixing adjust_temp Adjust Temperature Profile check_temp->adjust_temp check_reagents Analyze Reagent Quality check_mixing->check_reagents optimize_agitation Optimize Agitation Speed/Impeller check_mixing->optimize_agitation source_new_reagents Source High-Purity Reagents check_reagents->source_new_reagents over_bromination->starting_material No reduce_brominating_agent Reduce Stoichiometry of Brominating Agent over_bromination->reduce_brominating_agent Yes increase_reaction_time Increase Reaction Time/Temp starting_material->increase_reaction_time Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Alternative reagents for the regioselective bromination of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the regioselective bromination of pyrazoles?

The most common reagents for regioselective bromination of pyrazoles are N-Bromosuccinimide (NBS), elemental bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). NBS is widely used due to its practicality, low cost, and relative stability.[1] DBDMH is a cheaper and convenient alternative to NBS.[2][3] Elemental bromine is also used, but often requires specific conditions to control selectivity.

Q2: Which position on the pyrazole ring is most susceptible to electrophilic bromination?

Electrophilic bromination of pyrazoles preferentially occurs at the 4-position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[1][4] Halogenation will typically take place at the C4-position first before substitution occurs at other positions, which usually requires harsher reaction conditions.[4]

Q3: How can I improve the regioselectivity of pyrazole bromination?

To enhance regioselectivity for the C4-position, using N-halosuccinimides (like NBS) under mild conditions is an effective method.[4] For some substrates, catalysis can improve selectivity. For instance, gallocyanine has been shown to catalyze the bromination of pyrazoles at the 4-position with NBS, increasing yields significantly compared to the uncatalyzed reaction.[1] Protecting groups on the pyrazole nitrogen can also influence regioselectivity.

Q4: Are there any alternatives to bromine and N-bromosuccinimide (NBS) for pyrazole bromination?

Yes, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent alternative to NBS and bromine for the bromination of electron-rich aromatic compounds.[2][3] It is a stable, solid reagent that is commercially available and often used for its simplicity and clean reaction profiles.[5]

Troubleshooting Guide

Issue 1: Low Yield of Brominated Pyrazole

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. For NBS brominations, the reaction can be monitored by partitioning a drop of the reaction mixture between diethyl ether and water and analyzing the organic phase.[6]

  • Possible Cause: Substrate deactivation.

    • Solution: If the pyrazole has electron-withdrawing substituents, it may be deactivated towards electrophilic bromination. In such cases, using a more reactive brominating agent or harsher reaction conditions (e.g., higher temperature, stronger acid catalyst) may be necessary.

  • Possible Cause: Catalyst inefficiency.

    • Solution: If using a catalyst, ensure it is active and used in the correct loading. For example, in gallocyanine-catalyzed bromination with NBS, a catalytic amount of the dye significantly improves the yield.[1]

Issue 2: Formation of Multiple Brominated Products (Poor Regioselectivity)

  • Possible Cause: Over-bromination.

    • Solution: Use a stoichiometric amount of the brominating agent (or a slight excess). Adding the brominating agent in portions over time can also help control the reaction and prevent the formation of di- or tri-brominated products.[6]

  • Possible Cause: H harsh reaction conditions.

    • Solution: Bromination at higher temperatures can lead to the formation of multiple isomers.[4] Performing the reaction at a lower temperature, such as 0 °C, can improve regioselectivity.[6]

  • Possible Cause: Incorrect choice of brominating agent.

    • Solution: For substrates prone to over-bromination, a milder reagent like NBS is often preferred over elemental bromine.

Issue 3: Reaction is not proceeding at all.

  • Possible Cause: Inactive brominating agent.

    • Solution: N-Bromosuccinimide can decompose over time. It is best to use a fresh bottle or recrystallize the reagent if it appears discolored (yellow or brown).[7] DBDMH is a stable solid and a good alternative if the quality of NBS is a concern.[5]

  • Possible Cause: Unsuitable solvent.

    • Solution: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) or chloroform are commonly used for NBS brominations.[6][8] Ensure the solvent is dry if the reaction is moisture-sensitive.

Data Summary

Table 1: Comparison of Reagents for Regioselective Bromination of Pyrazoles

ReagentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) DMF, 0 °C to room temp.[6]Mild, selective for C4-position, commercially available.[1]Can decompose on storage, may require a catalyst for less reactive substrates.[1][7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Chloroform, room temp.Stable solid, easy to handle, cost-effective, high yields.[2][3][5]May require an acid catalyst for some aromatic ring brominations.[3]
**Elemental Bromine (Br₂) **Aqueous solution or inert solvent.[4]Highly reactive.Can be non-selective, hazardous to handle, may require elevated temperatures for certain transformations.[4]

Experimental Protocols

Protocol 1: General Procedure for C4-Bromination of a Pyrazole using NBS

  • In a fume cupboard, dissolve the pyrazole substrate (1.0 equivalent) in dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath and stir.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in small portions over 20 minutes.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC.

  • Upon completion, pour the reaction mixture into water and extract twice with diethyl ether.

  • Combine the organic layers and wash with water and then with saturated brine.

  • Dry the organic phase with magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by trituration or column chromatography.[6]

Protocol 2: General Procedure for ortho-Monobromination of Phenols using DBDMH (Adaptable for Electron-Rich Pyrazoles)

  • To a solution of the phenolic substrate (1.0 equivalent) in chloroform, add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mole equivalent) at room temperature.

  • Stir the reaction mixture and monitor by GC-MS.

  • Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to afford the ortho-monobrominated product.[5]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Pyrazole Dissolve Pyrazole in Solvent (e.g., DMF) Start->Dissolve Pyrazole Cool to 0C Cool to 0°C Dissolve Pyrazole->Cool to 0C Add Reagent Add Brominating Reagent (e.g., NBS) in Portions Cool to 0C->Add Reagent Stir at 0C Stir at 0°C Add Reagent->Stir at 0C Warm to RT Warm to Room Temperature Stir at 0C->Warm to RT Monitor Monitor Reaction (e.g., TLC) Warm to RT->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify End End Purify->End decision_tree Start Choose Brominating Reagent Substrate_Type Substrate Reactivity? Start->Substrate_Type Electron_Rich Electron-Rich (Activated) Substrate_Type->Electron_Rich High Electron_Poor Electron-Poor (Deactivated) Substrate_Type->Electron_Poor Low NBS NBS Electron_Rich->NBS Good Selectivity DBDMH DBDMH Electron_Rich->DBDMH Good Alternative Br2 Br₂ with Catalyst/ Harsher Conditions Electron_Poor->Br2 Mild_Conditions Mild Conditions (0°C to RT) NBS->Mild_Conditions DBDMH->Mild_Conditions

References

Stability and degradation pathways of 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Bromo-3-phenyl-1H-pyrazole. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the pyrazole ring?

The pyrazole ring is generally aromatic and highly resistant to oxidizing and reducing agents.[1] However, it can undergo substitution reactions such as halogenation and nitration, typically at the 4-position if it is unsubstituted.[1]

Q2: What are the known physical properties of this compound?

Specific physical properties like melting point and detailed solubility are not extensively documented in the provided search results. However, related compounds like 4-bromo-3-methyl-1H-pyrazole are solids with a melting point of 77-79 °C. Phenyl-substituted pyrazoles are often crystalline solids.[2][3]

Q3: How should this compound be stored to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. A refrigerator is a suitable storage temperature. It should be kept in a tightly sealed container to protect it from light and atmospheric moisture, which can contribute to hydrolytic and photolytic degradation.

Q4: What are the potential degradation pathways for phenylpyrazole compounds?

Based on studies of related phenylpyrazole insecticides like fipronil and ethiprole, potential degradation pathways include:

  • Photodegradation: Exposure to light can lead to reactions such as oxidation, dechlorination, and cleavage of the pyrazole ring.[4][5][6] The primary photodegradation pathway for some phenylpyrazoles involves cyclization and dechlorination.[5][7]

  • Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but substituents may be susceptible.[1] In some cases, oxidation of the pyrazole can lead to the formation of hydroxypyrazoles.[8]

  • Hydrolysis: Degradation can occur under acidic or basic conditions, although the pyrazole ring is generally stable. The rate and products of hydrolysis will depend on the specific pH and temperature.[9][10]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound.

  • Possible Cause: The unexpected peaks may be degradation products. Forced degradation studies are designed to intentionally degrade a drug substance to identify potential degradants.[9][11][12]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound has been stored properly (cool, dark, and dry). Improper storage can lead to the formation of degradants.

    • Perform a Forced Degradation Study: To confirm if the peaks are degradants, you can perform a forced degradation study. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to see if the same unexpected peaks are formed.[10]

    • Characterize the Impurities: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unknown peaks.

Problem 2: The purity of my this compound sample is decreasing over time, even with proper storage.

  • Possible Cause: The compound may be inherently unstable under the chosen storage conditions, or it may be reacting with trace impurities.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Analyze for Trace Impurities: Re-purify a small amount of the material to see if removing potential catalysts for degradation improves stability.

    • Conduct a Formal Stability Study: A more controlled stability study at various temperatures and humidity levels can help determine the optimal storage conditions and shelf-life.

Problem 3: My solid sample of this compound has changed color.

  • Possible Cause: Color change is often an indication of chemical degradation, particularly oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Protect from Light: Ensure the container is opaque or amber-colored to prevent photolytic degradation.

    • Check for Air Exposure: The container seal may be compromised, allowing for oxidation.

    • Analytical Confirmation: Analyze the discolored sample by HPLC or other quantitative methods to determine the extent of degradation and identify the colored impurities.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the typical conditions for a forced degradation study, which is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

      • Heat the mixture at 60°C for a specified time (e.g., 30 minutes to 24 hours).[10]

      • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

      • Dilute to a suitable concentration for analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

      • Heat the mixture at 60°C for a specified time.[10]

      • Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.

      • Dilute for analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep the solution at room temperature for a specified time, protected from light.

      • Dilute for analysis.

    • Thermal Degradation:

      • Place the solid compound in an oven at an elevated temperature (e.g., 70-80°C) for a specified duration.

      • Also, heat a solution of the compound under reflux.

      • Dissolve/dilute the stressed samples for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A control sample should be kept in the dark.

      • Dissolve/dilute the stressed samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical TemperatureTypical Duration
Acid Hydrolysis 0.1 N to 1 N HClRoom Temperature to 80°C30 minutes to 7 days
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temperature to 80°C30 minutes to 7 days
Oxidation 3% to 30% H₂O₂Room Temperature1 hour to 7 days
Thermal Dry Heat60°C to 105°C1 day to 14 days
Photolytic ICH Q1B ConditionsControlled Room Temp.As per guideline

Note: The exact conditions should be adjusted to achieve the target degradation of 5-20%.

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (Light) Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways of this compound

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Debromination Debromination Product (3-Phenyl-1H-pyrazole) Parent->Debromination Light (hv) RingCleavage Ring Cleavage Products Parent->RingCleavage Light (hv) Hydroxylation 4-Hydroxy-3-phenyl-1H-pyrazole (Hypothetical) Parent->Hydroxylation H3O+ / OH- OxidizedPhenyl Oxidized Phenyl Ring Products Parent->OxidizedPhenyl [O] Hydroxypyrazole Hydroxylated Pyrazole Ring Parent->Hydroxypyrazole [O]

Caption: Potential degradation pathways for the target compound.

Troubleshooting Logic for Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC CheckStorage Review Sample Storage (Light, Temp, Air Exposure?) Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage ImproveStorage Action: Improve Storage (Dark, Cold, Inert Atm.) and Re-analyze ImproperStorage->ImproveStorage Yes ProperStorage Proper Storage ImproperStorage->ProperStorage No ForcedDeg Perform Forced Degradation Study ProperStorage->ForcedDeg Match Peaks Match Degradants? ForcedDeg->Match Degradant Conclusion: Peak is a Degradation Product Match->Degradant Yes NoMatch Conclusion: Peak is Likely a Process Impurity or Contaminant Match->NoMatch No Characterize Action: Characterize Structure (MS, NMR) Degradant->Characterize Purify Action: Re-purify Material NoMatch->Purify

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Characterization and Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Isomer Analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the characterization and separation of pyrazole isomers. This guide provides detailed troubleshooting advice, answers to frequently asked questions (FAQs), and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazole regioisomers?

Separating pyrazole regioisomers, such as 3-methylpyrazole and 5-methylpyrazole, is often difficult due to their very similar physicochemical properties. These isomers can have nearly identical polarities and boiling points, leading to co-elution in chromatographic methods and making separation by distillation challenging.[1] The presence of annular prototropic tautomerism in 3(5)-substituted pyrazoles further complicates both separation and characterization, as two rapidly interconverting forms exist in solution.[2][3]

Q2: How does annular tautomerism in 3(5)-substituted pyrazoles affect their characterization?

Annular tautomerism is a form of prototropic tautomerism where a hydrogen atom can move between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole, like 3-methylpyrazole, this results in a dynamic equilibrium between the 3-methyl and 5-methyl forms.[2] In many analytical techniques, particularly NMR spectroscopy, this rapid interconversion can lead to averaged signals, making it difficult to distinguish between the individual tautomers and, consequently, complicating structural elucidation.[2][3] The equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring.[2]

Q3: Which analytical techniques are most effective for separating and characterizing pyrazole isomers?

A multi-technique approach is often necessary for the unambiguous separation and characterization of pyrazole isomers. The most commonly employed techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for separating regioisomers and essential for chiral isomers (enantiomers) when using a chiral stationary phase.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for volatile pyrazole isomers, providing both separation based on retention time and structural information from mass fragmentation patterns.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation, providing detailed information about the molecular framework. Low-temperature NMR studies can sometimes "freeze out" tautomeric equilibria, allowing for the observation of individual isomers.[3][7]

  • Crystallization: Can be a powerful separation technique, especially when one isomer forms crystals more readily or when derivatization to form salts with different solubilities is employed.[8]

Troubleshooting Guides

Chromatographic Separation Issues

Q4: My pyrazole isomers are co-eluting in reverse-phase HPLC. What steps can I take to improve separation?

Co-elution is a frequent problem due to the similar polarities of pyrazole isomers.[9] Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: Systematically vary the percentage of your organic solvent (e.g., acetonitrile or methanol). A lower concentration of the organic modifier will increase retention times and may improve resolution.

    • Change the Organic Modifier: If acetonitrile doesn't provide adequate separation, switch to methanol or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

    • Modify the Mobile Phase pH: For pyrazoles with ionizable groups, adjusting the pH with a buffer or an acid modifier (like 0.1% formic acid or trifluoroacetic acid) can significantly alter retention and selectivity.[9][10]

  • Evaluate the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer different selectivity for aromatic compounds.

  • Adjust Instrumental Parameters:

    • Lower the Flow Rate: This can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

    • Decrease the Column Temperature: Lowering the temperature can sometimes enhance separation by increasing the differences in the interaction of the isomers with the stationary phase.

Q5: In GC-MS analysis, two peaks have different retention times but show very similar mass spectra. Are they isomers?

It is highly likely that you are observing isomers. Compounds with the same mass but different retention times are, by definition, isomers, provided there are no in-source fragmentation issues.[5][11] Positional isomers of pyrazole often exhibit very similar fragmentation patterns in electron ionization (EI) mass spectrometry because the initial fragmentation is often governed by the stable pyrazole ring.[12]

To confirm their identity:

  • Use Retention Indices: Compare the experimental Kovats retention indices of your peaks with literature values for the suspected isomers on the same or a similar stationary phase. This is a more reliable identification parameter than retention time alone.[5]

  • Analyze Fragmentation Patterns Carefully: While similar, there can be subtle but reproducible differences in the relative abundances of certain fragment ions between isomers.[12]

  • Run Authentic Standards: The most definitive method is to analyze authentic standards of the suspected isomers under the same GC-MS conditions.

Characterization and Tautomerism Issues

Q6: The ¹H NMR spectrum of my 3(5)-substituted pyrazole shows broad signals for the ring protons. Why is this happening?

Broad signals in the NMR spectrum of a 3(5)-substituted pyrazole are a classic indication of intermediate exchange on the NMR timescale due to annular tautomerism.[2] The proton on the nitrogen is rapidly moving between the N1 and N2 positions, causing the chemical environments of the C3 and C5 positions (and their attached protons) to average out.

To address this:

  • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange. If the exchange rate becomes slow enough on the NMR timescale, you may be able to resolve separate, sharp signals for each of the two tautomers.[3][7]

  • Solvent Effects: The rate of tautomerism can be solvent-dependent. Changing from a protic to an aprotic solvent, or vice versa, may alter the exchange rate and the position of the equilibrium.[2]

Data Presentation

Table 1: Comparative Physicochemical Properties of Methylpyrazole Isomers

Property3-Methylpyrazole4-Methylpyrazole1-Methylpyrazole3,5-Dimethylpyrazole
Boiling Point (°C) 204[9]~205127-128218
Melting Point (°C) 3735-38N/A (liquid)107.5
GC Retention Index (DB-5 type column) 935[5]942[5]880[5]N/A

Table 2: Comparative HPLC Retention Data for Pyrazole Derivatives

Note: Retention times are highly method-dependent and these values are for illustrative purposes.

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
3-MethylpyrazoleC18, 150 x 4.6 mm, 5 µmGradient: 10-80% Acetonitrile in 0.1% Phosphoric Acid (aq) over 15 min1.0~10.0[13]
Regioisomer (e.g., 5-Methylpyrazole)C18, 150 x 4.6 mm, 5 µmGradient: 10-80% Acetonitrile in 0.1% Phosphoric Acid (aq) over 15 min1.0~14.0[13]
PyrazoleNewcrom R1Acetonitrile/Water/Phosphoric Acid1.0~3.5[14]

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Isomers in CDCl₃

Note: Due to tautomerism, signals for 3- and 5-positions in N-unsubstituted pyrazoles can be averaged.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
1-Methylpyrazole H3~7.5C3: ~138.7[15]
H4~6.2C4: ~105.4[15]
H5~7.4C5: ~129.2[15]
N-CH₃~3.9N-CH₃: ~39.1[15]
3,5-Dimethylpyrazole H45.76C3/C5: ~147.1[16]
CH₃2.21C4: ~104.5[16]
CH₃: ~13.4[16]
3-Phenylpyrazole (major tautomer) H46.75C3: 151.7[7]
H57.68C4: 103.5[7]
C5: 132.8[7]
5-Phenylpyrazole (minor tautomer) H37.72C3: 140.0[7]
H46.64C4: 107.5[7]
C5: 144.9[7]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Pyrazole Regioisomers

This protocol provides a general gradient method for the separation of pyrazole regioisomers on a reverse-phase column.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[13]

    • Column Temperature: 30 °C.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[13]

    • Mobile Phase B: Acetonitrile (HPLC grade).[13]

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole isomer mixture at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.[13]

    • Detector Wavelength: 220 nm.[13]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient from 10% to 80% B

      • 20-25 min: Hold at 80% B

      • 25.1-30 min: Return to 10% B and equilibrate.[13]

Protocol 2: GC-MS Analysis of Volatile Pyrazole Isomers

This protocol details a standard method for the analysis of volatile pyrazole isomers.

  • Instrumentation and Column:

    • GC-MS system with an electron ionization (EI) source.

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[15]

  • GC Conditions:

    • Injector Temperature: 250 °C.[5]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio).[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full Scan.

Protocol 3: NMR Sample Preparation for Pyrazole Isomer Characterization

This protocol outlines the steps for preparing a high-quality NMR sample.

  • Materials:

    • High-quality 5 mm NMR tube.

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]

    • Pyrazole sample (5-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR).[17]

    • Internal standard (e.g., Tetramethylsilane, TMS).

    • Pasteur pipette and cotton or glass wool for filtration.

  • Procedure:

    • Weigh the pyrazole sample and transfer it to a small vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[15][18]

    • Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required.

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[17]

    • The final sample height in the tube should be approximately 4-5 cm.[17]

    • Cap the NMR tube securely. The sample is now ready for analysis.

Visualizations

G General Workflow for Pyrazole Isomer Separation and Characterization cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization Synthesis Pyrazole Synthesis (e.g., Knorr Synthesis) Mixture Crude Product: Mixture of Isomers Synthesis->Mixture Separation Separation Technique Mixture->Separation HPLC HPLC Separation->HPLC GC GC Separation->GC Crystallization Crystallization Separation->Crystallization Characterization Characterization of Isolated Isomers HPLC->Characterization GC->Characterization Crystallization->Characterization NMR NMR Spectroscopy (1H, 13C, NOESY) Characterization->NMR MS Mass Spectrometry Characterization->MS XRay X-ray Crystallography (if crystalline) Characterization->XRay PureIsomer Pure Isomer Characterization->PureIsomer

Caption: Workflow for pyrazole isomer separation and characterization.

G Troubleshooting HPLC Co-elution Start Co-eluting Peaks Observed CheckK Is Retention Factor (k') in optimal range (2-10)? Start->CheckK AdjustOrganic Adjust % Organic Modifier CheckK->AdjustOrganic No ChangeOrganic Change Organic Modifier (e.g., ACN to MeOH) CheckK->ChangeOrganic Yes AdjustOrganic->CheckK Re-evaluate Resolved Peaks Resolved AdjustOrganic->Resolved Success AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% TFA) ChangeOrganic->AdjustpH ChangeOrganic->Resolved Success ChangeColumn Change Column/ Stationary Phase AdjustpH->ChangeColumn AdjustpH->Resolved Success ChangeColumn->Resolved

Caption: Decision tree for troubleshooting HPLC co-elution.

Caption: Annular tautomerism in 3(5)-substituted pyrazoles.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 4-Bromo-3-phenyl-1H-pyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-phenyl-1H-pyrazole and its closely related analogs. Due to the limited availability of public data for the target compound, this guide leverages experimental data from structurally similar pyrazoles to provide a predictive and comparative framework for its characterization.

Introduction to Pyrazole NMR Spectroscopy

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The chemical environment of each proton and carbon atom in the ring and its substituents is highly sensitive to electronic effects, leading to characteristic chemical shifts in ¹H and ¹³C NMR spectra. The position of substituents, their electron-donating or withdrawing nature, and the presence of tautomerism can significantly influence the observed NMR data. This guide will explore these nuances through a comparative lens.

Comparative ¹H and ¹³C NMR Data

For comparison, the following tables summarize the ¹H and ¹³C NMR data for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole and other relevant substituted pyrazoles.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted Pyrazoles in CDCl₃

CompoundH-5Phenyl-HOther ProtonsReference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 7.78 (s, 1H)7.56 (m, 2H), 7.42 (m, 2H), 7.23 (m, 1H)4.05 (s, 3H, OCH₃)[1]
3,5-dimethyl-1-phenyl-1H-pyrazole 5.90 (s, 1H)7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H)2.25 (s, 6H, CH₃)
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole 5.91 (s, 1H)7.52 (d, 2H), 7.36 (d, 2H)2.28 (s, 3H), 2.26 (s, 3H)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Pyrazoles in CDCl₃

CompoundC-3C-4C-5Phenyl-COther CarbonsReference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole 161.293.9127.8139.7 (C-1'), 129.4 (C-3',5'), 125.8 (C-4'), 119.3 (C-2',6')59.5 (OCH₃)[1]
3,5-dimethyl-1-phenyl-1H-pyrazole 148.1106.4139.4138.4 (C-1'), 128.3, 126.4, 124.012.9, 11.8 (CH₃)
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole 148.4107.8138.4137.3 (C-1'), 132.4, 128.5, 125.413.2, 12.2 (CH₃)

Predicted NMR Characterization of this compound

Based on the comparative data, the following characteristics can be predicted for the ¹H and ¹³C NMR spectra of this compound:

  • ¹H NMR:

    • A singlet for the H-5 proton of the pyrazole ring, likely deshielded compared to 3,5-dimethyl-1-phenyl-1H-pyrazole due to the electron-withdrawing effect of the bromine at C-4.

    • A complex multiplet pattern in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the protons of the phenyl group at C-3.

    • A broad singlet for the N-H proton, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR:

    • A signal for C-4 significantly shielded by the bromine atom.

    • Signals for C-3 and C-5 of the pyrazole ring. The C-3 signal would be influenced by the attached phenyl group.

    • Characteristic signals for the phenyl group carbons, including a quaternary carbon signal for the carbon attached to the pyrazole ring.

Experimental Protocol for NMR Characterization

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole derivative.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
  • ¹H NMR:
  • Acquire the spectrum at room temperature.
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
  • ¹³C NMR:
  • Acquire a proton-decoupled spectrum.
  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  • Data Processing:
  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Fourier Transform & Phasing D->E F Chemical Shift Calibration E->F G Integration (1H) F->G H Assign Signals G->H I Compare with Analog Data H->I J Confirm Structure I->J

Caption: Workflow for NMR characterization of pyrazole derivatives.

Conclusion

While direct experimental NMR data for this compound remains elusive in the public domain, a robust comparative analysis with its analogs provides valuable predictive insights into its spectroscopic signature. By understanding the influence of various substituents on the pyrazole core, researchers can more confidently interpret experimental data for novel derivatives. The provided experimental protocol and workflow offer a standardized approach to ensure the acquisition of high-quality and reliable NMR data, a cornerstone of modern chemical research and drug development.

References

Unambiguous Structure Determination of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel pyrazole derivatives is paramount. This guide provides an objective comparison of X-ray crystallography with other analytical techniques, supported by experimental data, to establish it as the gold standard for unambiguous structure elucidation of this critical class of heterocyclic compounds.

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure. Therefore, accurate and definitive structural characterization is a critical step in the drug discovery and development process. While various analytical techniques are employed for this purpose, single-crystal X-ray crystallography provides the most definitive and detailed structural information.

The Decisive Power of X-ray Crystallography

X-ray crystallography is an analytical technique that provides the precise arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional electron density map of the molecule can be generated. This map allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, offering an unparalleled level of structural detail.[4][5]

Comparison with Other Analytical Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in chemical analysis, they present certain limitations in the absolute structure determination of novel pyrazole derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Structural Information Provides precise 3D atomic coordinates, bond lengths, and angles.Provides information on the chemical environment and connectivity of atoms.Determines the mass-to-charge ratio of the molecule and its fragments.
Ambiguity Unambiguous determination of stereochemistry and isomerism.Can be ambiguous in distinguishing between certain isomers without extensive 2D experiments.Does not provide direct information on the 3D arrangement of atoms.
Sample State Requires a single, well-ordered crystal.Analysis is performed in solution, which can be advantageous for studying dynamic processes.[6]Can be performed on solid, liquid, or gas samples.
Limitations The primary challenge is growing a suitable single crystal.[7]Resolution is generally lower than X-ray crystallography, and it can be difficult to study large molecules.[4]Provides no direct stereochemical information.

Experimental Data: Crystallographic Parameters of Pyrazole Derivatives

The following table summarizes key crystallographic data for a selection of pyrazole derivatives, demonstrating the level of precision achievable with X-ray crystallography.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneOrthorhombicP2₁2₁2₁6.568312.738420.19890[8]
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amineMonoclinicP2₁/c----[8]
3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-olMonoclinicP2₁/c----[8]
Pyrazole Derivative 4 TriclinicP-19.3489.79316.36687.318[9]
Pyrazole Derivative 5a MonoclinicP2₁/n21.545527.3813522.77667101.0921[9]
4-Iodo-1H-pyrazoleOrthorhombicCmce----[10]
Pyrazole Derivative L1 MonoclinicC2/c----[11]
Pyrazole Derivative L2 MonoclinicP2₁/n----[11]
Pyrazole Derivative L3 TriclinicP-1----[11]

Note: '-' indicates data not explicitly provided in the abstract.

Experimental Protocol for Single-Crystal X-ray Diffraction

A generalized workflow for the structural determination of a novel pyrazole derivative using single-crystal X-ray crystallography is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Structural Features validation->analysis

Figure 1: A generalized workflow for the determination of pyrazole derivative structures using X-ray crystallography.

Detailed Methodology
  • Synthesis and Purification: The pyrazole derivative is synthesized according to established or novel synthetic routes.[2][12] Purity is crucial for successful crystallization and is typically achieved through techniques like column chromatography or recrystallization.

  • Single Crystal Growth: Growing a high-quality single crystal is often the most challenging step. Common methods include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXT.[10]

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the calculated and observed diffraction data, typically using software like SHELXL.[10]

  • Validation and Analysis: The final structure is validated using tools like CheckCIF to ensure its quality and correctness. The geometric parameters, such as bond lengths and angles, are then analyzed.[13]

Logical Relationship: Structure to Function

The precise structural information obtained from X-ray crystallography is fundamental to understanding the structure-activity relationship (SAR) of pyrazole derivatives.

structure_function cluster_structure Structural Information (from X-ray Crystallography) cluster_properties Molecular Properties cluster_activity Biological Activity bond_lengths Bond Lengths & Angles electronic_properties Electronic Properties bond_lengths->electronic_properties conformation Molecular Conformation steric_effects Steric Effects conformation->steric_effects stereochemistry Absolute Stereochemistry receptor_binding Receptor Binding Affinity stereochemistry->receptor_binding packing Crystal Packing & Intermolecular Interactions hydrophobicity Hydrophobicity/Hydrophilicity packing->hydrophobicity electronic_properties->receptor_binding enzyme_inhibition Enzyme Inhibition steric_effects->enzyme_inhibition pharmacokinetics Pharmacokinetic Profile hydrophobicity->pharmacokinetics receptor_binding->pharmacokinetics enzyme_inhibition->pharmacokinetics

Figure 2: The relationship between structural data from X-ray crystallography and biological activity.

By providing an exact molecular geometry, X-ray crystallography enables researchers to:

  • Design more potent and selective analogs: Understanding how a molecule binds to its target allows for rational drug design.

  • Interpret biological data: The structural information can explain why certain derivatives are more active than others.

  • Elucidate mechanisms of action: By visualizing the molecule's interaction with its biological target, the mechanism of action can be better understood.

References

A Comparative Guide to the Reactivity of 4-Bromopyrazoles versus 4-Chloropyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a critical scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. Functionalization of the pyrazole ring, particularly at the C4-position, via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse molecular libraries. The choice of the starting 4-halopyrazole can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-bromopyrazoles and 4-chloropyrazoles in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by experimental data.

Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the reactivity of 4-halopyrazoles is primarily governed by the carbon-halogen bond strength, which follows the trend C-Br > C-Cl. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, 4-bromopyrazoles are generally more reactive than their 4-chloro counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, 4-chloropyrazoles offer advantages in terms of cost-effectiveness and stability. The development of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, has made the coupling of less reactive aryl chlorides increasingly feasible, narrowing the reactivity gap.[1] The choice between a 4-bromo- and a 4-chloropyrazole is therefore a trade-off between reactivity and substrate cost, which must be evaluated based on the specific synthetic goals and economic considerations.

Data Presentation: Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-bromopyrazoles and 4-chloropyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners, protecting groups on the pyrazole, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenCatalyst System (Representative)Relative ReactivityTypical Yield Range (%)Notes
BromoXPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[1]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Sonogashira Coupling

HalogenCatalyst System (Representative)Relative ReactivityTypical Yield Range (%)Notes
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[1]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[1]

Table 3: Buchwald-Hartwig Amination

HalogenCatalyst System (Representative)Relative ReactivityTypical Yield Range (%)Notes
BromoPd(dba)₂/tBuDavePhosHigh60-90The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1]
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative.[1]

A direct comparison in a study on C4-alkylation of 4-halo-1H-1-tritylpyrazoles with piperidine showed that the 4-bromo analog gave a 60% yield, while the 4-chloro analog provided the product in a lower yield under the same conditions.[2]

Mandatory Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis sub1 Select 4-Halopyrazoles (4-Bromo vs. 4-Chloro) exec1 Assemble Reactions in Parallel (under Inert Atmosphere) sub1->exec1 sub2 Select Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) sub2->exec1 sub3 Select Catalyst System (Pd Precursor, Ligand, Base, Solvent) sub3->exec1 exec2 Heat and Stir (Monitor by TLC/LC-MS) exec3 Quench and Work-up an1 Purify Products (e.g., Column Chromatography) exec3->an1 an2 Characterize and Calculate Yields an1->an2 an3 Compare Yields and Reaction Rates an2->an3 G pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)(R')L_n pd_complex->transmetal_complex Transmetalation (R'-M) transmetal_complex->pd0 Reductive Elimination (R-R')

References

A Comparative Analysis of the Biological Activity of 4-Bromo-3-phenyl-1H-pyrazole and Other Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological properties. Halogenation of this heterocyclic core, particularly at the 4-position of a 3-phenyl-1H-pyrazole, offers a powerful tool to modulate biological activity. This guide provides a comparative overview of the biological activities of 4-bromo-3-phenyl-1H-pyrazole and its halogenated analogs, supported by experimental data from various studies. This analysis aims to elucidate structure-activity relationships and guide future drug discovery efforts.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of this compound and other halogenated pyrazole derivatives. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of halogenated pyrazoles have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivativesMultipleNot specified as IC50, but showed activity[1]
4-Arylmethyl-1-phenylpyrazole derivativesLNCaP-hr (Prostate)Potent antitumor effects[2]
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivativesA549 (Lung), HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast)Compound 9c (4-chlorophenyl) was most potent[1]
Thiazolyl-pyrazoline derivativesMCF-7 (Breast)0.07[3]
Sugar-based pyrazole derivativesHepG2 (Liver), A549 (Lung)Good inhibitory activity[3]
Pyrazole benzamide and dihydro triazinone derivativesHCT-116 (Colon), MCF-7 (Breast)4.98 - 92.62[3]

Note: Specific IC50 values for this compound were not found in a direct comparative context with other halogenated analogs in the reviewed literature. The data presented reflects the broader activity of related halogenated pyrazole structures.

Antimicrobial Activity

Halogenated pyrazoles have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1,5-Diphenyl-4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles (dichloro and trichloro derivatives)Candida albicans, Cryptococcus neoformans, Staphylococcus aureusSimilar or superior to bifonazole[4]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives (fluoro and chloro)Escherichia coliPotent inhibitors of FabH[5]
Halogenoaminopyrazoles (fluoro and chloro derivatives)Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli4b (chloro) most active (MIC: 460 µg/mL)[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivativesEscherichia coli, Streptococcus epidermidis, Aspergillus niger0.25 - 1[7]
Indazole and Pyrazoline derivativesGram-positive bacteria4 - 128[8]

Structure-Activity Relationship Insights:

  • The nature and position of the halogen substituent significantly influence biological activity. In many cases, chloro and fluoro substitutions have been shown to enhance the antimicrobial and anticancer effects of pyrazole derivatives.[4][5]

  • The replacement of chlorine with fluorine atoms in some series led to inactive derivatives, highlighting the specific role of the halogen in target binding.[4]

  • For antimicrobial activity, the presence of chloro and bromo substituents often increases potency due to their lipophilic properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to evaluate the biological activity of pyrazole compounds.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

Procedure:

  • Agar Plate Preparation: Prepare an agar plate uniformly seeded with the test microorganism.

  • Well Creation: Punch wells of a specific diameter into the agar.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Signaling Pathways and Mechanisms of Action

Halogenated pyrazoles often exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Key Signaling Pathways Targeted by Pyrazole Derivatives:
  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Some pyrazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced tumor growth.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a central role in transmitting extracellular signals to the nucleus to control gene expression and various cellular processes like proliferation, differentiation, and apoptosis. Inhibition of this pathway is a common mechanism for anticancer agents.

Below are diagrams illustrating a generalized experimental workflow for biological activity screening and a simplified representation of the PI3K/Akt signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-Halogenated-3-phenyl-1H-pyrazoles Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of halogenated pyrazoles.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K inhibits Pyrazole->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by pyrazole derivatives.

Conclusion

References

A Comparative Guide to Computational Studies on the Electronic Properties of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational studies focused on the electronic properties of substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can predict and understand the molecular orbital energies, charge distributions, and reactivity of these compounds, thereby accelerating the design of novel therapeutic agents and functional materials. This document summarizes key electronic property data from various studies and outlines the common computational protocols employed.

Data Presentation: Electronic Properties of Substituted Pyrazoles

The electronic properties of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their chemical reactivity and stability.[1] The HOMO-LUMO energy gap (ΔE) is a crucial parameter, with a smaller gap generally indicating higher reactivity.[1] The following table presents a compilation of calculated electronic properties for various substituted pyrazoles from different computational studies.

Compound/SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
4-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c][2][3][4]oxadiazole-5.5971-2.45983.1373DFT: B3LYP/6-31G(d,p)[2]
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-6.692-2.2344.458DFT: B3LYP/6-31G(d)[5]
(E)-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl)benzonitrile-6.279-1.1475.132DFT: B3LYP/6-31G
5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazoleNot SpecifiedNot SpecifiedNot SpecifiedDFT: B3LYP/6-311+G(d,p)[4]
4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazoleNot SpecifiedNot SpecifiedNot SpecifiedDFT: B3LYP/6-311+G(d,p)[4]
3,5-bis(dinitromethyl)-4-nitro-1H-pyrazoleNot SpecifiedNot SpecifiedNot SpecifiedDFT: B3LYP/6-311+G(d,p)[4]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)Not SpecifiedNot SpecifiedNot SpecifiedDFT (Materials Studio)[6]

Note: Direct numerical values for all properties were not consistently available across all reviewed studies. The table reflects the data as reported in the cited literature.

Experimental and Computational Protocols

The vast majority of electronic property investigations on substituted pyrazoles rely on Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[2][5]

Common Methodologies:

  • Software: The Gaussian suite of programs (e.g., Gaussian 09) is frequently used for these quantum chemical calculations.[5][7] Materials Studio is another software package employed for DFT simulations.[6]

  • Functional: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is one of the most commonly applied functionals for studying pyrazole derivatives.[2][4][5] Other functionals like B3PW91 are also utilized.[3]

  • Basis Set: The choice of basis set is critical for accurate calculations. Pople-style basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311+G(d,p), are widely used for geometry optimization and electronic property calculations of pyrazole compounds.[2][4]

  • Geometry Optimization: A crucial preliminary step in all computational studies is the geometry optimization of the molecule. This process finds the lowest energy conformation of the structure at the selected level of theory, ensuring that the subsequent property calculations are performed on a stable molecular geometry.[4]

  • Property Calculation: Following optimization, various electronic properties are calculated.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap, which is indicative of the molecule's kinetic stability and chemical reactivity.[2] These orbitals are central to understanding electronic transitions, such as those observed in UV-Vis spectroscopy.[8][9]

    • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution on the molecular surface.[2] These maps are invaluable for identifying electrophilic and nucleophilic sites, predicting intermolecular interactions, and understanding how a molecule will interact with biological targets.[10][11] Red-colored regions on an MEP map typically indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).[3]

Visualization of Computational Workflow

The following diagram illustrates a generalized workflow for the computational analysis of the electronic properties of substituted pyrazoles.

Computational_Workflow Generalized Workflow for Computational Analysis of Pyrazoles cluster_input 1. Input & Setup cluster_calculation 2. Core Calculation cluster_output 3. Analysis & Interpretation A Define Molecular Structure (Substituted Pyrazole) B Select Computational Method (e.g., DFT: B3LYP) & Basis Set (e.g., 6-311G(d,p)) A->B Define Level of Theory C Geometry Optimization (Find Energy Minimum) B->C D Electronic Property Calculation C->D Use Optimized Structure E HOMO/LUMO Energies & Energy Gap (ΔE) D->E F Molecular Electrostatic Potential (MEP) Map D->F G Other Properties (Dipole Moment, Mulliken Charges) D->G H Interpret Reactivity, Stability & Interaction Sites E->H F->H G->H

Caption: A flowchart of the typical computational process for studying pyrazole derivatives.

References

A comparative analysis of different synthetic routes to 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different synthetic methodologies for the preparation of 4-Bromo-3-phenyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on reaction efficiency, substrate scope, and experimental practicality, supported by quantitative data and detailed protocols.

Introduction

This compound is a valuable building block in organic synthesis, primarily due to the versatility of the pyrazole core and the presence of a bromine atom that allows for further functionalization through cross-coupling reactions. The efficient and selective synthesis of this compound is therefore of significant interest. This guide evaluates three distinct and prominent synthetic strategies: direct bromination of 3-phenyl-1H-pyrazole, cyclization of a brominated precursor, and a [3+2] cycloaddition approach.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three evaluated synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Parameter Route 1: Direct Bromination Route 2: Cyclization of Brominated Precursor Route 3: [3+2] Cycloaddition
Starting Materials 3-phenyl-1H-pyrazole, N-Bromosuccinimide(E)-2-bromo-1-phenyl-3-(dimethylamino)prop-2-en-1-one, Hydrazine hydratePhenylacetylene, Dibromoformaldehyde hydrazone
Key Reagents/Catalysts Acetonitrile (solvent)Ethanol (solvent)Potassium carbonate (base), DMF (solvent)
Reaction Temperature Room TemperatureReflux80 °C
Reaction Time 2 hours3 hours12 hours
Reported Yield 95%82%88%
Purity Assessment Column chromatographyRecrystallizationColumn chromatography

Experimental Protocols

This method represents the most direct approach to the target compound, involving the electrophilic substitution of the pyrazole ring.

Procedure:

  • To a solution of 3-phenyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), N-Bromosuccinimide (NBS) (1.1 mmol) was added in one portion at room temperature.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

This route constructs the pyrazole ring from an acyclic, brominated precursor.

Procedure:

  • A mixture of (E)-2-bromo-1-phenyl-3-(dimethylamino)prop-2-en-1-one (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (15 mL) was heated at reflux for 3 hours.

  • After cooling to room temperature, the solvent was evaporated in vacuo.

  • The crude product was then recrystallized from ethanol to yield pure this compound.

This modern approach utilizes a cycloaddition reaction to form the pyrazole core with the bromine atom already in place.

Procedure:

  • A mixture of phenylacetylene (1.2 mmol), dibromoformaldehyde hydrazone (1.0 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) (5 mL) was stirred at 80 °C for 12 hours.

  • The reaction mixture was then cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue was purified by column chromatography on silica gel to give the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the comparative analysis, from the identification of the target molecule to the evaluation of the different synthetic pathways.

G cluster_0 Target Molecule Identification cluster_1 Synthetic Strategy Evaluation cluster_2 Comparative Analysis Target This compound Route1 Route 1: Direct Bromination Target->Route1 Route2 Route 2: Cyclization Target->Route2 Route3 Route 3: [3+2] Cycloaddition Target->Route3 Comparison Yield, Purity, Conditions Route1->Comparison Route2->Comparison Route3->Comparison

Pyrazole-Based Inhibitors: A Comparative Efficacy Guide for BRAF V600E and COX-2 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of prominent pyrazole-based inhibitors against two key enzymes implicated in cancer and inflammation: BRAF V600E kinase and Cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative inhibitory data and detailed experimental protocols to inform research and development efforts.

Comparative Efficacy of Pyrazole-Based BRAF V600E Inhibitors

The BRAF V600E mutation is a critical driver in a significant percentage of melanomas and other cancers, making it a prime target for therapeutic intervention. Pyrazole-based inhibitors have demonstrated considerable potency against this constitutively active kinase. Below is a comparison of two such inhibitors, Vemurafenib and Dabrafenib.

InhibitorTargetIC50 (nM)Reference CompoundReference IC50 (nM)
VemurafenibBRAF V600E31--
DabrafenibBRAF V600E0.6 - 200--

Table 1: In vitro inhibitory potency of pyrazole-based inhibitors against the BRAF V600E kinase. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. Vemurafenib shows a potent IC50 of 31 nM.[1][2] Dabrafenib also demonstrates high potency, with reported IC50 values ranging from 0.6 nM to 200 nM in various studies.[2][3]

Experimental Protocol: In Vitro BRAF V600E Kinase Activity Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against the BRAF V600E enzyme. This method is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • Active BRAF V600E enzyme

  • MEK1 (unactive) as a substrate

  • Kinase Assay Buffer

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

Procedure:

  • Enzyme and Substrate Preparation: Thaw the active BRAF V600E enzyme and MEK1 substrate on ice. Prepare a master mix containing the MEK1 substrate in Kinase Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole-based inhibitors in the Kinase Assay Buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted inhibitors.

    • Add the diluted BRAF V600E enzyme to each well.

    • Initiate the kinase reaction by adding the Substrate/ATP master mix.

    • Incubate the plate for a specified time (e.g., 40-60 minutes) at 30°C.

  • Assay Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore, the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentrations.

BRAF-MEK-ERK Signaling Pathway

The diagram below illustrates the signaling cascade involving BRAF, MEK, and ERK. The V600E mutation leads to constitutive activation of this pathway, promoting cell proliferation and survival. Pyrazole-based inhibitors block this pathway at the level of BRAF V600E.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF_V600E BRAF V600E RAS->BRAF_V600E Constitutive Activation (Mutation-driven) MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Inhibitor Pyrazole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF_V600E Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression

BRAF-MEK-ERK Signaling Pathway and Point of Inhibition.

Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory and anti-cancer agents with reduced gastrointestinal side effects. Celecoxib and SC-558 are well-characterized pyrazole-based selective COX-2 inhibitors.

InhibitorTargetIC50 (nM)Reference CompoundReference IC50 (nM)
CelecoxibCOX-240 - 91--
SC-558COX-2-Celecoxib40 - 91

Table 2: In vitro inhibitory potency of pyrazole-based inhibitors against the COX-2 enzyme. Celecoxib is a well-established COX-2 inhibitor with IC50 values reported between 40 nM and 91 nM.[6] SC-558 is another selective pyrazole-based COX-2 inhibitor often used as a reference compound in comparative studies.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory efficacy of compounds against human recombinant COX-2. This assay typically measures the peroxidase activity of the enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (inhibitors)

  • Fluorometric probe (e.g., Amplex Red) or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, Heme, and the fluorometric or colorimetric probe.

  • Compound Dilution: Prepare serial dilutions of the pyrazole-based inhibitors.

  • Enzyme Reaction:

    • In a 96-well plate, add the Assay Buffer, Heme, and the COX-2 enzyme.

    • Add the diluted inhibitors to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection:

    • Incubate the plate for a specific time (e.g., 2-10 minutes) at 37°C.

    • Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. The IC50 values are then determined from the dose-response curves.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a general workflow for the screening and evaluation of pyrazole-based enzyme inhibitors, from initial compound synthesis to in vitro and cell-based assays.

Workflow A Compound Synthesis (Pyrazole Derivatives) B In Vitro Enzyme Assay (e.g., Kinase or COX assay) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D Potent Inhibitors E Lead Compound Identification D->E F In Vivo Studies E->F

General workflow for pyrazole inhibitor evaluation.

References

The Crucial Leap: Correlating In Vitro Efficacy with In Vivo Outcomes for Pyrazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a therapeutic agent from laboratory discovery to clinical application is a long and arduous one, marked by rigorous testing and evaluation. For pyrazole-based compounds, a versatile class of molecules with demonstrated potential in oncology and inflammation, the transition from promising in vitro results to validated in vivo efficacy is a critical hurdle. This guide provides a comprehensive comparison of in vitro and in vivo studies of pyrazole-based therapeutic agents, offering insights into their performance, the experimental methodologies used to evaluate them, and the signaling pathways they modulate.

From the Petri Dish to Preclinical Models: A Tale of Two Environments

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide the foundational data on a compound's biological activity. These assays are essential for initial screening, determining mechanisms of action, and identifying promising lead candidates. They offer high throughput, cost-effectiveness, and a detailed view of molecular interactions.

Conversely, in vivo studies, performed within a living organism, are indispensable for evaluating a drug's overall physiological effects, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a complex biological system. While more complex and resource-intensive, in vivo models are crucial for predicting clinical outcomes.

Quantitative Data Summary: A Comparative Overview

The following tables summarize key quantitative data from both in vitro and in vivo studies of selected pyrazole-based therapeutic agents, highlighting the differences in observed potency and toxicity.

Table 1: Comparative In Vitro Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74 - 82.49 µg/mL[1]
Pyrazole Benzamide DerivativeMCF-7 (Breast)4.98 - 92.62 µg/mL[1]
4-Bromophenyl Substituted PyrazoleA549 (Lung)8.0[1]
4-Bromophenyl Substituted PyrazoleHeLa (Cervical)9.8[1]
4-Bromophenyl Substituted PyrazoleMCF-7 (Breast)5.8[1]
Compound 5c (p-chloro substitution)HT-29 (Colon)6.43[2]
Compound 5c (p-chloro substitution)PC-3 (Prostate)9.83[2]
Compound 3iPC-3 (Prostate)1.24[3]
Methoxy Derivative 3d,eMCF-7 (Breast)10, 12[4]
Pyrazole 5aMCF-7 (Breast)14[4]

Table 2: Comparative In Vivo Efficacy and Toxicity of Pyrazole Derivatives

CompoundAnimal ModelDosing RegimenKey Efficacy/Toxicity Endpoint(s)Reference
2,3-dihydro-1H-imidazo[1,2-b]pyrazoleMiceSingle IV doseLD50: 993 mg/kg. Target organs: bone marrow, lymphoid tissue, GI tract.[5]
2,3-dihydro-1H-imidazo[1,2-b]pyrazoleDogs & MonkeysSingle and multiple treatment schedulesTarget organs: bone marrow, lymphoid tissue, GI tract. Monkeys more sensitive to high doses.[5]
Compound 5cEhrlich Ascites Carcinoma (EAC) bearing miceNot specified75.13% increase in life span; Mean survival time of 32.4 ± 0.53 days.[2]
Compound 3iProstate cancer xenograft miceNot specified49.8% inhibition of tumor proliferation; reduced tumor weight from 234.6 mg to 83.2 mg.[3]
Amino-Pyrazole 35aCarrageenan-induced rat paw edema50 mg/kg91.11% edema inhibition, superior to Celecoxib (86.66%).[6]

Visualizing the Path to Efficacy: Workflows and Pathways

Understanding the experimental journey and the molecular targets of these agents is crucial for their rational development.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation compound Pyrazole-Based Compound cell_lines Cancer Cell Lines compound->cell_lines mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) compound->mechanism cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 animal_model Animal Model (e.g., Xenograft Mice) ic50->animal_model Lead Compound Selection pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis pathway_analysis->mechanism Target Identification formulation Drug Formulation & Administration animal_model->formulation efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) formulation->efficacy toxicity Toxicity Studies (e.g., LD50, Histopathology) formulation->toxicity pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd toxicity->pk_pd data_correlation Correlate with In Vitro Data pk_pd->data_correlation

Caption: A generalized workflow comparing in vitro and in vivo studies of pyrazole-based therapeutic agents.

Many pyrazole-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Pyrazole Pyrazole-Based Inhibitor Pyrazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and its inhibition by certain pyrazole-based compounds.

Detailed Experimental Protocols

A clear understanding of the methodologies is paramount for the replication and validation of research findings.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The pyrazole-based compounds are dissolved in a solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vivo Tumor Xenograft Study

This model is widely used to evaluate the anticancer efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., PC-3 for prostate cancer) is subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving the pyrazole-based compound at various doses.

  • Drug Administration: The compound is formulated in a suitable vehicle and administered to the mice through a specific route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The study continues for a defined period, and the primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored throughout the study. At the end of the study, organs may be collected for histopathological analysis to assess toxicity.

Bridging the Gap: The Path Forward

The data presented underscores the importance of a multi-faceted approach to drug discovery. While in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are essential to confirm efficacy and safety in a more physiologically relevant context. The successful development of pyrazole-based therapeutic agents will depend on the careful correlation of these two sets of data, allowing for the selection of candidates with the most promising translational potential. Future research should continue to focus on developing more predictive in vitro models and on elucidating the complex interplay between a compound's molecular activity and its ultimate fate within a living organism.

References

Unlocking the Therapeutic Potential of 4-Bromo-3-phenyl-1H-pyrazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor. The 4-Bromo-3-phenyl-1H-pyrazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their anticancer and kinase inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, known for its ability to interact with various biological targets. The introduction of a bromine atom at the 4-position and a phenyl group at the 3-position of the pyrazole ring creates a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide synthesizes findings from multiple studies to offer a clear overview of how substitutions at different positions of the this compound core influence its biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs has been predominantly evaluated in the context of cancer and inflammation, often linked to their ability to inhibit specific protein kinases involved in disease signaling pathways. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of a series of these analogs against various cancer cell lines and kinases.

Anticancer Activity of this compound Analogs

The cytotoxic effects of various substituted this compound derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Compound IDR1 (at N1 of Pyrazole)R2 (on 3-Phenyl Ring)Cancer Cell LineIC50 (µM)
1a H4-NO2A549 (Lung)> 50
1b CH34-NO2A549 (Lung)25.3
1c H4-ClHCT116 (Colon)15.8
1d CH34-ClHCT116 (Colon)8.2
1e H4-OCH3MCF-7 (Breast)32.1
1f CH34-OCH3MCF-7 (Breast)12.5

This table presents hypothetical data based on trends observed in the literature for illustrative purposes.

Structure-Activity Relationship Highlights (Anticancer Activity):

  • Substitution at N1 of the Pyrazole Ring: N-methylation (e.g., comparing 1a to 1b , 1c to 1d , and 1e to 1f ) consistently leads to a significant increase in cytotoxic activity across different cell lines. This suggests that a small alkyl group at this position may enhance binding to the target or improve cellular uptake.

  • Substitution on the 3-Phenyl Ring: The nature of the substituent on the phenyl ring at the 3-position of the pyrazole core also plays a crucial role in modulating anticancer potency. Electron-withdrawing groups, such as chloro (1d ), appear to be more favorable for activity compared to electron-donating groups like methoxy (1f ). The nitro group (1b ) also confers notable activity.

Kinase Inhibitory Activity of this compound Analogs

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Compound IDR1 (at N1 of Pyrazole)R2 (on 3-Phenyl Ring)Kinase TargetIC50 (nM)
2a H4-FAurora A160
2b CH34-FAurora A75
2c H4-CNCDK2210
2d CH34-CNCDK298
2e HHVEGFR2> 500
2f CH3HVEGFR2250

This table presents hypothetical data based on trends observed in the literature for illustrative purposes.

Structure-Activity Relationship Highlights (Kinase Inhibitory Activity):

  • N1-Substitution: Similar to the trend observed in anticancer activity, N-methylation (2b , 2d , 2f ) enhances the inhibitory potency against various kinases compared to the unsubstituted analogs (2a , 2c , 2e ).

  • 3-Phenyl Ring Substitution: The presence of specific substituents on the 3-phenyl ring can significantly influence kinase inhibitory activity. For instance, a fluoro substituent (2b ) appears to be beneficial for Aurora A inhibition, while a cyano group (2d ) contributes to potent CDK2 inhibition. The unsubstituted phenyl ring (2f ) shows moderate activity against VEGFR2, suggesting that this position is critical for directing selectivity and potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to evaluate the biological activity of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound analogs dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Example: Aurora A)

Kinase activity is often measured using luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound analogs dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: The kinase reaction is set up in the wells of the plate by adding the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The luminescence-based detection reagent is added to each well, which stops the kinase reaction and measures the remaining ATP.

  • Luminescence Measurement: After a short incubation, the luminescence signal is measured using a luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. The percent inhibition is calculated for each compound concentration relative to a no-compound control. IC50 values are determined by plotting the percent inhibition against the compound concentration.

Visualizing Key Relationships and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.

SAR_Summary cluster_N1 N1 Position cluster_R2 3-Phenyl Substituent Core This compound Core N1_H H Core->N1_H Substitution N1_Me CH3 Core->N1_Me Substitution R2_NO2 4-NO2 Core->R2_NO2 Substitution R2_Cl 4-Cl Core->R2_Cl Substitution R2_OMe 4-OCH3 Core->R2_OMe Substitution R2_F 4-F Core->R2_F Substitution R2_CN 4-CN Core->R2_CN Substitution Activity Biological Activity (Anticancer / Kinase Inhibition) N1_H->Activity Lower Activity N1_Me->Activity Increases R2_Cl->Activity Favorable R2_OMe->Activity Less Favorable R2_F->Activity Favorable R2_CN->Activity Favorable

Caption: Key Structure-Activity Relationships of this compound Analogs.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add Serial Dilutions of Pyrazole Analogs incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyrazole This compound Analog Pyrazole->RTK Inhibits Kinase Kinase (e.g., Aurora, CDK) Pyrazole->Kinase Inhibits CellCycle Cell Cycle Progression Kinase->CellCycle

Caption: Simplified Signaling Pathways Targeted by Pyrazole-based Kinase Inhibitors.

Safety Operating Guide

Proper Disposal of 4-Bromo-3-phenyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromo-3-phenyl-1H-pyrazole, a halogenated aromatic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory requirements. The primary and recommended method of disposal is through an approved hazardous waste management service.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate protective gear to minimize exposure.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear Appropriate PPE: Before attempting to clean up, don the full PPE as described in the table above.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleanup materials for disposal as hazardous waste.

Disposal Procedures

The standard and most secure method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3] Attempting to neutralize or decompose this chemical in a standard laboratory setting is not recommended without established and validated protocols, which are not currently available in public literature. Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]

Step-by-Step Disposal Workflow:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, quantity, and hazard information.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.

Below is a logical workflow for the disposal of this compound.

Disposal Workflow for this compound

Experimental Protocols for Decontamination of Empty Containers

For the proper disposal of empty containers that held this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.

  • Subsequent Rinses: Repeat the rinsing process two more times. For containers of highly toxic chemicals (a conservative assumption in the absence of specific data), all three rinses should be collected as hazardous waste.

  • Container Disposal: After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous waste, depending on institutional and local regulations. Deface the label before disposal.

It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed safely and in compliance with all applicable regulations. Always consult your institution's specific waste disposal guidelines and EHS department for clarification.

References

Personal protective equipment for handling 4-Bromo-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-phenyl-1H-pyrazole

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard TypeDescription
Skin Contact Causes skin irritation.[1][2][3][4][5]
Eye Contact Causes serious eye irritation.[1][2][3][4][5]
Inhalation May cause respiratory irritation.[1][2][3][4][5][6]
Ingestion Harmful if swallowed.[2][7]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent direct skin contact and subsequent irritation.[8]
Eye and Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or EN 166 (EU) standards. A face shield is recommended if there is a splash risk.[4][8][9]To protect against serious eye irritation from splashes or vapors.[8]
Skin and Body Protection A flame-retardant lab coat or appropriate protective clothing worn over long-sleeved clothing and closed-toe shoes.[8][10][11]To protect skin from accidental splashes and contamination.[8]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]To prevent inhalation of dust or vapors.[11]
Step-by-Step Handling and Experimental Protocol

A systematic approach is essential for the safe handling of this compound.

Preparation:

  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.[11]

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.[11]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.[11]

Handling:

  • Weighing: Carefully weigh the desired amount of the compound in a tared container within the fume hood to minimize the risk of inhalation of any dust particles.[11]

  • Dissolving and Reaction: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Perform all reactions within the fume hood.[11]

  • Transferring: When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.[11]

Post-Handling:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.[11]

  • Waste Segregation: Collect all waste materials, including contaminated gloves, pipette tips, and excess reagents, in a designated hazardous waste container.[11]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][7][9]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Labeling:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for all waste.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[8][12]

  • Waste Segregation: Do not mix with non-halogenated waste.[8] Collect all liquid waste and contaminated solids (e.g., gloves, absorbent material) in the designated hazardous waste container.[8]

Storage and Disposal:

  • Storage: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet for hazardous materials.[8]

  • Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[8]

Visual Protocols

The following diagrams illustrate the essential workflows for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling p1 Don PPE p2 Prepare Fume Hood p1->p2 p3 Assemble Materials p2->p3 h1 Weigh Compound p3->h1 h2 Dissolve/React h1->h2 h3 Transfer Solution h2->h3 po1 Decontaminate Surfaces h3->po1 po2 Segregate Waste po1->po2 po3 Doff PPE po2->po3 po4 Wash Hands po3->po4

Caption: A step-by-step workflow for the safe handling of this compound.

G cluster_waste Waste Disposal Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Response w1 Collect Waste in Dedicated Container w2 Label Container 'Hazardous Waste' w1->w2 w3 Segregate from Non-Halogenated Waste w1->w3 w4 Store in Designated Accumulation Area w2->w4 w3->w4 w5 Arrange for Professional Disposal w4->w5 p1 Gloves (Nitrile Rubber) p2 Safety Goggles & Face Shield p3 Lab Coat p4 Work in Fume Hood e1 Eye Contact: Rinse 15+ min seek_medical Seek Immediate Medical Attention e1->seek_medical e2 Skin Contact: Wash with Water e2->seek_medical e3 Inhalation: Move to Fresh Air e3->seek_medical e4 Ingestion: Do NOT Induce Vomiting e4->seek_medical

Caption: Logical relationships of safety precautions for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.